Ono-DI-004
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
87-71-8 |
|---|---|
Molecular Formula |
C24H38O6 |
Molecular Weight |
422.6 g/mol |
IUPAC Name |
4-[2-[(1R,2R,3R)-3-hydroxy-2-[(E,3S,5S)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]acetyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C24H38O6/c1-3-4-5-15(2)12-18(25)10-11-19-20(23(28)14-22(19)27)13-21(26)16-6-8-17(9-7-16)24(29)30/h10-11,15-20,22,25,27H,3-9,12-14H2,1-2H3,(H,29,30)/b11-10+/t15-,16?,17?,18+,19+,20+,22+/m0/s1 |
InChI Key |
KWRRIFVHVJWXPU-HVCOQRSISA-N |
SMILES |
CCCCC(C)CC(C=CC1C(CC(=O)C1CC(=O)C2CCC(CC2)C(=O)O)O)O |
Isomeric SMILES |
CCCC[C@H](C)C[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CC(=O)C2CCC(CC2)C(=O)O)O)O |
Canonical SMILES |
CCCCC(C)CC(C=CC1C(CC(=O)C1CC(=O)C2CCC(CC2)C(=O)O)O)O |
Synonyms |
ONO-DI-004 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: ONO-DI-004 EP1 Receptor Selectivity
Executive Summary
In the landscape of Prostanoid Receptor research, the EP1 receptor (PTGER1) remains a critical target for understanding nociception, smooth muscle contraction, and tumorigenesis. Historically, the field relied on 17-phenyl-trinor-PGE2 as a standard agonist. However, this compound exhibits significant off-target activity at the EP3 receptor, confounding data interpretation.
ONO-DI-004 (CAS: 250605-97-1) has emerged as the superior pharmacological tool, defined by its high selectivity for EP1 and negligible activity at EP2, EP3, and EP4 subtypes. This guide provides a comprehensive technical analysis of this compound, detailing its mechanistic action, selectivity profile, and validated experimental protocols for researchers demanding precise receptor characterization.
Molecular Pharmacology & Selectivity Profile
The Selectivity Challenge
Prostaglandin E2 (PGE2) binds promiscuously to four G-protein coupled receptors (EP1–EP4). Differentiating EP1-mediated effects (Gq-coupled) from EP3-mediated effects (Gi-coupled) is notoriously difficult in tissue preparations due to their co-expression in smooth muscle and neuronal tissues.
-
17-phenyl-trinor-PGE2: Potent EP1 agonist but retains substantial EP3 agonism.
-
This compound: Engineered for strict EP1 specificity.[1]
Pharmacological Data
This compound functions as a potent, full agonist at the EP1 receptor.[2][3]
| Parameter | Value | Context |
| Target | Human EP1 Receptor (PTGER1) | Primary Agonist |
| Affinity (pKi) | 6.8 (~158 nM) | Displacement of [³H]-PGE2 |
| Selectivity | > 100-fold vs. EP3 | Validated in human pulmonary vein assays |
| Selectivity | Negligible vs. EP2 / EP4 | No cAMP accumulation observed |
| Functional Potency | EC50 ~ 10–100 nM | Calcium mobilization assays |
Key Insight: In human pulmonary vein studies, this compound induced EP1-mediated contraction but failed to elicit responses in EP3-dominant pulmonary arteries, a distinction where 17-phenyl-trinor-PGE2 often fails (Norel et al., 2004).
Mechanism of Action: Signal Transduction
This compound activates the EP1 receptor, a Gαq-coupled GPCR. Unlike EP2/EP4 (Gs-cAMP) or EP3 (Gi-cAMP), EP1 activation triggers the Phospholipase C (PLC) cascade, resulting in intracellular Calcium (
Diagram 1: this compound Signaling Pathway
Caption: The Gq-coupled signaling cascade initiated by this compound binding to the EP1 receptor.
Experimental Validation Protocols
-
Functional Validation: Calcium Flux Assay (confirms agonism and Gq coupling).
-
Selectivity Control: Use of specific antagonists (ONO-8711 or ONO-8713) to reverse the effect.
Protocol A: Intracellular Calcium Mobilization (FLIPR/FlexStation)
This protocol quantifies the functional potency of this compound in HEK293 cells stably expressing human EP1.
Materials:
-
HEK293-hEP1 stable cell line.
-
Calcium Indicator Dye (e.g., Fluo-4 AM or Fura-2).
-
Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.
-
Compound: this compound (Stock 10 mM in DMSO).[4]
Workflow:
-
Seeding: Plate cells at 50,000 cells/well in black-wall, clear-bottom 96-well plates. Incubate overnight.
-
Dye Loading:
-
Remove media.
-
Add 100 µL dye loading buffer (4 µM Fluo-4 AM + 0.04% Pluronic F-127 in Assay Buffer).
-
Incubate 45 min at 37°C, then 15 min at RT.
-
-
Baseline: Measure fluorescence (Ex 494 nm / Em 516 nm) for 30 seconds to establish baseline.
-
Agonist Addition:
-
Inject 20 µL of 5x concentrated this compound (Final concentration range: 0.1 nM to 10 µM).
-
Control: Run parallel wells with Vehicle (DMSO) and Positive Control (1 µM PGE2).
-
-
Measurement: Monitor kinetics for 120 seconds.
-
Data Analysis:
-
Calculate
(Peak fluorescence minus baseline / baseline). -
Plot log(concentration) vs. Response to determine EC50.
-
Protocol B: Selectivity Verification (Organ Bath)
To confirm lack of EP3 activity in tissue preparations.
-
Tissue: Guinea pig trachea (contains EP1 and EP2) or Human Pulmonary Vein (EP1 dominant).
-
Setup: Mount rings in Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2 at 37°C.
-
Pre-contraction: Induce tone (if necessary) or measure basal tone.
-
Challenge: Add cumulative doses of this compound (1 nM – 10 µM).
-
Validation Step (Crucial):
Diagram 2: Experimental Workflow Logic
Caption: Logic flow for validating this compound activity and confirming EP1 specificity.
References
-
Norel, X., et al. (2004).[2] "Vasoconstriction induced by activation of EP1 and EP3 receptors in human lung: effects of ONO-AE-248, this compound, ONO-8711 or ONO-8713." Prostaglandins & Other Lipid Mediators.[2]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (2023). "Prostanoid Receptors: EP1 Receptor Ligands." Guide to Pharmacology Database. [7]
-
Jones, R.L., et al. (2011). "EP4 receptor as a new target for bronchodilator therapy." British Journal of Pharmacology.
-
Bäuerle, T., et al. (2003). "EP1, EP2, and EP4 receptor agonists induce spinal hyperexcitability."[5] Journal of Neuroscience.
Sources
- 1. biocat.com [biocat.com]
- 2. Vasoconstriction induced by activation of EP1 and EP3 receptors in human lung: effects of ONO-AE-248, this compound, ONO-8711 or ONO-8713 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EP4 receptor as a new target for bronchodilator therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ONO-DI 004 | EP1 agonist | Probechem Biochemicals [probechem.com]
- 5. researchgate.net [researchgate.net]
- 6. Unveiling the Potential of KT-00113: A Promising EP2/EP4 Dual Antagonist in Cancer Immunotherapy [synapse.patsnap.com]
- 7. This compound | C24H38O6 | CID 5311227 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Ono-DI-004: A Potent and Selective EP1 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ono-DI-004 is a synthetic organic compound that has emerged as a valuable pharmacological tool for researchers investigating the physiological and pathological roles of the prostaglandin E2 receptor subtype 1 (EP1).[1][2] As a potent and selective agonist for the EP1 receptor, this compound allows for the targeted activation of this specific signaling pathway, enabling a deeper understanding of its downstream effects in various biological systems.[1] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, physicochemical properties, and demonstrated applications in preclinical research.
Physicochemical Properties
This compound is a small molecule with the following chemical and physical characteristics:
| Property | Value | Source |
| Molecular Formula | C24H38O6 | [1] |
| Molecular Weight | 422.56 g/mol | [1] |
| Appearance | Solid | [1] |
| Solubility | 10 mM in DMSO | [1] |
| CAS Number | 250605-97-1 | [2] |
Mechanism of Action: Targeting the EP1 Receptor Signaling Pathway
This compound exerts its biological effects by selectively binding to and activating the EP1 receptor, a G protein-coupled receptor (GPCR).[3] The EP1 receptor is one of four subtypes of receptors for prostaglandin E2 (PGE2), a lipid mediator involved in a wide range of physiological and pathological processes.[4]
Upon agonist binding, the EP1 receptor couples to the Gq alpha subunit of its associated heterotrimeric G protein.[4][5] This activation initiates a downstream signaling cascade, as illustrated in the diagram below.
Step-by-Step Methodology: In Vitro Vasoconstriction Assay
-
Tissue Preparation:
-
Human pulmonary arteries and veins are obtained from surgical resections and transported in cold physiological salt solution.
-
Vessels are dissected free of surrounding connective tissue and cut into rings of approximately 2-3 mm in length.
-
The endothelium may be removed by gently rubbing the intimal surface.
-
-
Mounting and Equilibration:
-
Vessel rings are suspended between two stainless-steel hooks in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.
-
One hook is fixed, and the other is connected to an isometric force transducer to record changes in tension.
-
Rings are allowed to equilibrate for at least 60 minutes under a resting tension of approximately 1.5-2.0 g.
-
-
Experimental Protocol:
-
The viability of the vessel rings is assessed by contracting them with a high-potassium solution.
-
After washing and returning to baseline tension, a stable contraction is induced with a thromboxane A2 mimetic (e.g., U46619).
-
Once a stable plateau is reached, cumulative concentrations of this compound are added to the organ bath.
-
Changes in isometric tension are continuously recorded.
-
-
Data Analysis:
-
The response to this compound is expressed as a percentage of the pre-contraction induced by the thromboxane A2 mimetic.
-
A dose-response curve is generated by plotting the percentage of contraction against the logarithm of the this compound concentration.
-
The EC50 value, the concentration of agonist that produces 50% of the maximal response, can then be calculated.
-
In Vivo Spinal Neuron Activity Recording
This compound has also been instrumental in studying the role of the EP1 receptor in nociceptive processing within the spinal cord. By administering this compound directly to the spinal cord surface, researchers have been able to investigate its effects on the excitability of spinal neurons.
Step-by-Step Methodology: Spinal Cord Slice Preparation and Electrophysiological Recording
-
Spinal Cord Slice Preparation:
-
An adult rat is deeply anesthetized, and a laminectomy is performed to expose the lumbar spinal cord.
-
The animal is then perfused transcardially with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
The lumbar spinal cord is carefully dissected and embedded in agar.
-
Transverse slices (300-400 µm thick) are cut using a vibratome in ice-cold aCSF.
-
Slices are incubated in oxygenated aCSF at room temperature for at least 1 hour before recording.
-
-
Electrophysiological Recording:
-
A single spinal cord slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF at room temperature.
-
Spinal neurons are visualized using infrared differential interference contrast (IR-DIC) microscopy.
-
Whole-cell patch-clamp recordings are made from individual neurons using glass micropipettes filled with an appropriate internal solution.
-
The membrane potential and firing activity of the neuron are recorded in current-clamp mode.
-
-
Drug Application:
-
A stable baseline of neuronal activity is recorded.
-
This compound is applied to the slice via the perfusion system at known concentrations.
-
Changes in neuronal firing rate, membrane potential, and response to synaptic stimulation are recorded.
-
-
Data Analysis:
-
The firing frequency and other electrophysiological parameters before, during, and after the application of this compound are quantified and compared.
-
Statistical analysis is performed to determine the significance of any observed changes in neuronal activity.
-
Conclusion
This compound is a powerful and selective tool for probing the function of the EP1 receptor. Its utility has been demonstrated in both in vitro and in vivo experimental systems, providing valuable insights into the role of EP1 signaling in vascular physiology and nociception. As research into the therapeutic potential of targeting the EP1 receptor continues, this compound will undoubtedly remain an indispensable compound for elucidating the intricate mechanisms governed by this important prostaglandin receptor subtype.
References
-
Bio-protocol. (n.d.). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Retrieved from [Link]
- Norel, X., de Montpreville, V., & Brink, C. (2004). Vasoconstriction induced by activation of EP1 and EP3 receptors in human lung: effects of ONO-AE-248, this compound, ONO-8711 or ONO-8713.
- PNAS. (2025). Structural insights into the activation of the human prostaglandin E2 receptor EP1 subtype by prostaglandin E2.
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). EP1 receptor. Retrieved from [Link]
- Carp, J. S., Wolpaw, J. R., & Chen, X. Y. (2008). An in vitro protocol for recording from spinal motoneurons of adult rats. Journal of Neuroscience Methods, 171(2), 209–216.
-
JoVE. (2022). Recording Network Activity in Spinal Nociceptive Circuits Using Microelectrode Arrays. Retrieved from [Link]
-
Wikipedia. (n.d.). Prostaglandin EP1 receptor. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from [Link]
- MDPI. (2020). Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout. Molecules, 25(21), 5087.
-
JoVE. (2014). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Retrieved from [Link]
- Google Patents. (n.d.). WO2009141718A2 - Process for the preparation of prostaglandin analogues and intermediates thereof.
-
PubMed Central. (2025). Structural insights into the activation of the human prostaglandin E2 receptor EP1 subtype by prostaglandin E2. Retrieved from [Link]
-
Hi-Affi™ In Vitro Cell based Prostanoid Receptor Functional Assay Service. (n.d.). Retrieved from [Link]
-
JoVE. (2010). How to Culture, Record and Stimulate Neuronal Networks on Micro-electrode Arrays (MEAs). Retrieved from [Link]
-
ResearchGate. (n.d.). Prostaglandin E receptors (EP1)-mediated signaling events. Retrieved from [Link]
Sources
- 1. ONO-DI 004 | EP1 agonist | Probechem Biochemicals [probechem.com]
- 2. biocat.com [biocat.com]
- 3. Structural insights into the activation of the human prostaglandin E2 receptor EP1 subtype by prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Prostaglandin E2 Receptor EP4 Pathway: A Therapeutic Target for ONO-4578
This guide provides a comprehensive technical overview of the Prostaglandin E2 (PGE2) Receptor EP4 signaling pathway, the mechanism of action of ONO-4578, a selective EP4 antagonist, and its therapeutic potential in oncology. This document is intended for researchers, scientists, and drug development professionals.
Executive Summary
The tumor microenvironment (TME) presents a significant barrier to effective cancer immunotherapy. A key immunosuppressive molecule within the TME is prostaglandin E2 (PGE2), which exerts its effects through various receptors, most notably the EP4 receptor. The PGE2-EP4 signaling axis promotes tumor growth, metastasis, and immune evasion. ONO-4578 is a potent and selective oral antagonist of the EP4 receptor, currently under clinical investigation as a promising cancer therapeutic. By blocking this pathway, ONO-4578 aims to restore anti-tumor immunity and enhance the efficacy of other immunotherapies, such as immune checkpoint inhibitors. This guide will delve into the intricate details of the EP4 pathway, the preclinical and clinical evidence supporting ONO-4578, and the experimental methodologies to study this critical signaling cascade.
The Prostaglandin E2 Receptor EP4: A Central Regulator in the Tumor Microenvironment
Prostaglandin E2 is a principal product of the cyclooxygenase-2 (COX-2) enzyme, which is frequently overexpressed in various cancers. PGE2 mediates a wide range of physiological and pathological processes by binding to four G-protein coupled receptors: EP1, EP2, EP3, and EP4.[1] Among these, the EP4 receptor has emerged as a pivotal player in cancer progression due to its profound influence on both tumor cells and the surrounding immune landscape.[2][3]
EP4 Receptor Signaling Cascade
The EP4 receptor is a Gs alpha subunit-coupled receptor.[4] Upon binding of its ligand, PGE2, the EP4 receptor undergoes a conformational change, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[1][5] This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, including the transcription factor CREB.[4] This canonical pathway is central to many of the cellular responses mediated by EP4.
Emerging evidence also suggests that EP4 can couple to alternative signaling pathways, including Gαi, phosphatidylinositol 3-kinase (PI3K), and β-arrestin, adding layers of complexity to its biological functions.[6] This signaling diversity allows the EP4 receptor to influence a wide array of cellular processes critical for tumor progression, such as proliferation, survival, migration, and angiogenesis.[4][6]
Figure 1: Simplified EP4 Receptor Signaling Pathway and the Action of ONO-4578. This diagram illustrates the canonical Gαs-cAMP-PKA pathway activated by PGE2 binding to the EP4 receptor, leading to the regulation of gene expression. It also depicts the inhibitory action of ONO-4578 on the EP4 receptor. Dashed lines indicate alternative signaling pathways.
Role of EP4 in the Tumor Microenvironment
The PGE2-EP4 signaling axis creates an immunosuppressive tumor microenvironment through its influence on various immune cell populations:[2]
-
T Cells: PGE2-EP4 signaling can suppress T cell activation, proliferation, and cytokine production, thereby impairing the adaptive anti-tumor immune response.[7]
-
Regulatory T cells (Tregs): This pathway can promote the expansion and function of Tregs, which are potent suppressors of anti-tumor immunity.[8]
-
Dendritic Cells (DCs): EP4 signaling can inhibit the maturation and function of DCs, which are critical for antigen presentation and the initiation of T cell responses.[9]
-
Myeloid-Derived Suppressor Cells (MDSCs): The PGE2-EP4 axis is implicated in the accumulation and activation of MDSCs, a heterogeneous population of immature myeloid cells with strong immunosuppressive capabilities.
-
M2 Macrophages: EP4 signaling can promote the polarization of macrophages towards an M2 phenotype, which is associated with tumor promotion and immune suppression.[10]
By orchestrating this immunosuppressive network, the PGE2-EP4 pathway allows tumor cells to evade immune surveillance and progress.
ONO-4578: A Selective EP4 Receptor Antagonist
ONO-4578 is a highly selective, orally available small-molecule antagonist of the EP4 receptor.[10][11] Its primary mechanism of action is to block the binding of PGE2 to the EP4 receptor, thereby inhibiting the downstream signaling pathways that contribute to tumor growth and immune suppression.[12] This targeted approach is designed to restore anti-tumor immunity and potentially enhance the efficacy of other cancer therapies.[11][13]
Preclinical Evidence
Preclinical studies have provided a strong rationale for the clinical development of ONO-4578. In syngeneic mouse tumor models, ONO-4578 has demonstrated potent anti-tumor activity.[10] Key findings from these studies include:
-
Reduced Tumor Growth: Treatment with ONO-4578 has been shown to inhibit the growth of various tumor types, including colon and glioma models.[7]
-
Modulation of the Tumor Microenvironment: ONO-4578 treatment leads to a reduction in the infiltration of M2 macrophages in tumors.[7][10]
-
Enhanced Anti-Tumor Immunity: Microarray analysis of tumor tissues from ONO-4578-treated mice revealed an upregulation of genes associated with cytotoxic T lymphocytes and natural killer cells.[7]
-
Synergy with Immune Checkpoint Inhibitors: The combination of ONO-4578 with an anti-PD-1 antibody resulted in enhanced anti-tumor effects compared to either agent alone.[7][10]
These preclinical data highlight the potential of ONO-4578 to reprogram the tumor microenvironment from an immunosuppressive to an immune-active state.
Clinical Development and Efficacy
ONO-4578 has advanced into clinical trials, with a primary focus on its use in combination with other anti-cancer agents.
Table 1: Overview of Key Clinical Trials for ONO-4578
| Trial Identifier | Phase | Indication | Treatment Arms | Primary Endpoint | Status |
| NCT03155061 | Phase 1 | Advanced Solid Tumors | ONO-4578 monotherapy and in combination with nivolumab | Safety and Tolerability | Completed |
| ONO-4578-08 (NCT06256328) | Phase 2 | HER2-Negative Gastric/Gastroesophageal Junction Cancer | ONO-4578 + nivolumab + chemotherapy vs. Placebo + nivolumab + chemotherapy | Progression-Free Survival (PFS) | Met Primary Endpoint[14] |
In a Phase 2 study (ONO-4578-08), the combination of ONO-4578 with nivolumab (an anti-PD-1 antibody) and chemotherapy demonstrated a statistically significant improvement in progression-free survival in patients with previously untreated, HER2-negative advanced or recurrent gastric or gastroesophageal junction cancer.[13][14][15] Importantly, no new safety concerns were identified with the addition of ONO-4578 to the treatment regimen.[13][14] These promising results have paved the way for further investigation of ONO-4578 in various cancer types.
Methodologies for Studying the EP4 Pathway and ONO-4578
A variety of in vitro and in vivo assays are crucial for elucidating the intricacies of the EP4 signaling pathway and evaluating the efficacy of antagonists like ONO-4578.
In Vitro Assays
-
cAMP Measurement Assays:
-
Principle: These assays quantify the intracellular levels of cAMP, the primary second messenger of EP4 signaling. A decrease in PGE2-induced cAMP levels in the presence of an antagonist indicates target engagement and inhibition.
-
Protocol Outline:
-
Culture cells expressing the EP4 receptor (e.g., HEK293 cells stably expressing EP4).
-
Pre-incubate cells with varying concentrations of the EP4 antagonist (e.g., ONO-4578).
-
Stimulate the cells with a fixed concentration of PGE2.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA or HTRF-based kit.
-
Calculate the IC50 value of the antagonist.[16]
-
-
-
Reporter Gene Assays:
-
Principle: These assays utilize a reporter gene (e.g., luciferase) under the control of a cAMP response element (CRE). Activation of the EP4 pathway leads to CREB phosphorylation and subsequent reporter gene expression.
-
Protocol Outline:
-
Transfect cells with a CRE-luciferase reporter plasmid and an EP4 expression vector.
-
Treat the cells with the EP4 antagonist followed by PGE2 stimulation.
-
Measure luciferase activity as a readout of pathway activation.[16]
-
-
-
Cell Migration and Invasion Assays:
-
Principle: These assays assess the effect of EP4 signaling on the migratory and invasive potential of cancer cells, which are key processes in metastasis.
-
Protocol Outline (Transwell Assay):
-
Seed cancer cells in the upper chamber of a Transwell insert (with or without a Matrigel coating for invasion assays).
-
Add PGE2 and the EP4 antagonist to the lower chamber.
-
Incubate for a defined period to allow cell migration/invasion.
-
Fix, stain, and quantify the cells that have migrated to the lower surface of the insert.
-
-
Figure 2: Experimental Workflow for Studying EP4 Antagonists. This diagram outlines the progression from in vitro target validation and compound screening to in vivo efficacy and mechanism of action studies for EP4 antagonists like ONO-4578.
In Vivo Models
-
Syngeneic Tumor Models:
-
Principle: These models utilize immunocompetent mice implanted with murine tumor cell lines, allowing for the study of the interplay between the tumor, the immune system, and the therapeutic agent.
-
Protocol Outline:
-
Implant a murine tumor cell line (e.g., CT26 colon carcinoma, MC38 colon adenocarcinoma) into the appropriate anatomical site of immunocompetent mice.
-
Once tumors are established, randomize the mice into treatment groups (e.g., vehicle, ONO-4578, anti-PD-1, combination).
-
Administer the treatments according to the desired schedule and route (e.g., oral gavage for ONO-4578).
-
Monitor tumor growth over time using caliper measurements.
-
At the end of the study, harvest tumors and other tissues for further analysis.
-
-
-
Analysis of the Tumor Microenvironment:
-
Flow Cytometry: This technique is used to quantify and characterize different immune cell populations within the tumor and lymphoid organs. Staining for markers such as CD4, CD8, FoxP3 (Tregs), F4/80 (macrophages), and Gr-1/CD11b (MDSCs) can reveal changes in the immune landscape following treatment.
-
Immunohistochemistry (IHC) and Immunofluorescence (IF): These methods allow for the visualization and spatial localization of immune cells and other markers within the tumor tissue, providing insights into the spatial relationships between different cell types.
-
Future Directions and Conclusion
The promising clinical data for ONO-4578 in combination with immunotherapy have solidified the PGE2-EP4 signaling pathway as a legitimate and druggable target in oncology. Future research will likely focus on:
-
Expanding to Other Tumor Types: Investigating the efficacy of ONO-4578 in other cancer types where the PGE2-EP4 axis is implicated, such as colorectal, lung, and breast cancers.[12][17]
-
Biomarker Discovery: Identifying predictive biomarkers to select patients who are most likely to respond to EP4 antagonist therapy.
-
Novel Combination Strategies: Exploring the synergistic potential of ONO-4578 with other therapeutic modalities, including other immunotherapies, targeted therapies, and chemotherapy.[18]
References
-
ONO-4578 Plus Nivolumab/Chemo Improves PFS in HER2– Advanced Gastric Cancer. (2025, October 9). OncLive. Retrieved from [Link]
-
Uematsu, S., et al. (2019). First‐in‐human study of ONO‐4578, an antagonist of prostaglandin E2 receptor 4, alone and with nivolumab in solid tumors. Cancer Science, 110(9), 2895-2905. Retrieved from [Link]
-
Kawazoe, A., et al. (2022). ONO-4578 plus nivolumab in unresectable advanced or recurrent gastric or gastroesophageal junction cancer. Cancer Science, 113(12), 4268-4278. Retrieved from [Link]
-
Ono's BMS-partnered oral gastric cancer drug tastes mid-stage success. (2025, October 9). FirstWord Pharma. Retrieved from [Link]
-
Kotani, T., et al. (2020). Abstract 4443: Inhibition of PGE2/EP4 pathway by ONO-4578/BMS-986310, a novel EP4 antagonist, promotes T cell activation and myeloid cell differentiation to dendritic cells. Cancer Research, 80(16_Supplement), 4443. Retrieved from [Link]
-
Ono's BMS-partnered EP4 antagonist improves progression-free survival in phase 2 gastric cancer test. (2025, October 9). Fierce Biotech. Retrieved from [Link]
-
Pharmacodynamic parameters in patients with solid tumors treated with ONO-4578 monotherapy or in combination with nivolumab. ResearchGate. Retrieved from [Link]
-
Majumder, M., et al. (2015). A prostaglandin E (PGE) receptor EP4 antagonist protects natural killer cells from PGE2-mediated immunosuppression and inhibits breast cancer metastasis. Oncoimmunology, 4(9), e1034474. Retrieved from [Link]
-
Lin, S. H., et al. (2013). Prostaglandin E2/EP4 signalling facilitates EP4 receptor externalization in primary sensory neurons in vitro and in vivo. Pain, 154(3), 456-466. Retrieved from [Link]
-
Study Shows Promise for ONO-4578 and Nivolumab Combo in Gastric Cancer. (2025, October 10). AJMC. Retrieved from [Link]
-
(PDF) First‐in‐human study of ONO‐4578, an antagonist of prostaglandin E2 receptor 4, alone and with nivolumab in solid tumors. ResearchGate. Retrieved from [Link]
-
Nandi, J., et al. (2021). Prostaglandin E2 Receptor 4 (EP4) as a Therapeutic Target to Impede Breast Cancer-Associated Angiogenesis and Lymphangiogenesis. Cancers, 13(16), 4066. Retrieved from [Link]
-
Ono Announces ONO-4578 (EP4 antagonist) in Combination with Opdivo and Chemotherapy Met the Primary Endpoint in a Phase 2 Clinical Trial in Patients with Certain Gastric Cancer. (2025, October 9). Ono Pharmaceutical Co., Ltd. Retrieved from [Link]
-
Yokoyama, U., et al. (2013). The prostanoid EP4 receptor and its signaling pathway. Pharmacological Reviews, 65(3), 1010-1052. Retrieved from [Link]
-
Chen, Y., et al. (2023). Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models. ACS Medicinal Chemistry Letters, 14(6), 841-847. Retrieved from [Link]
-
van den Bijgaart, R. J., et al. (2017). Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules. Frontiers in Immunology, 8, 129. Retrieved from [Link]
-
What are EP4 antagonists and how do they work? (2024, June 21). Patsnap. Retrieved from [Link]
-
Prostaglandin EP4 receptor. Wikipedia. Retrieved from [Link]
-
Take, Y., et al. (2020). Prostaglandin E2-EP2/EP4 signaling induces the tumor-infiltrating Treg phenotype for tumor growth. Proceedings of the National Academy of Sciences, 117(34), 20778-20787. Retrieved from [Link]
-
What are EP4 modulators and how do they work? (2024, June 25). Patsnap. Retrieved from [Link]
-
Takeda, K., et al. (2020). Prostaglandin E Receptor 4 Antagonist in Cancer Immunotherapy: Mechanisms of Action. Frontiers in Immunology, 11, 649. Retrieved from [Link]
-
Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models. (2023, May 22). ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Li, X., et al. (2022). A Novel Small Molecular Prostaglandin Receptor EP4 Antagonist, L001, Suppresses Pancreatic Cancer Metastasis. International Journal of Molecular Sciences, 23(19), 11847. Retrieved from [Link]
-
Puzzoni, M., et al. (2025). The Prostaglandin EP4 Antagonist Vorbipiprant Combined with PD-1 Blockade for Refractory Microsatellite-Stable Metastatic Colorectal Cancer: A Phase Ib/IIa Trial. Clinical Cancer Research, 31(4), 835-844. Retrieved from [Link]
-
Eicosanoids in Cancer: Prostaglandin E2 Receptor 4 in Cancer Therapeutics and Immunotherapy. Frontiers. Retrieved from [Link]
Sources
- 1. What are EP4 antagonists and how do they work? [synapse.patsnap.com]
- 2. Prostaglandin E Receptor 4 Antagonist in Cancer Immunotherapy: Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Eicosanoids in Cancer: Prostaglandin E2 Receptor 4 in Cancer Therapeutics and Immunotherapy [frontiersin.org]
- 4. Prostaglandin EP4 receptor - Wikipedia [en.wikipedia.org]
- 5. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. pnas.org [pnas.org]
- 9. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 10. First‐in‐human study of ONO‐4578, an antagonist of prostaglandin E2 receptor 4, alone and with nivolumab in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ono-pharma.com [ono-pharma.com]
- 12. targetedonc.com [targetedonc.com]
- 13. firstwordpharma.com [firstwordpharma.com]
- 14. onclive.com [onclive.com]
- 15. fiercebiotech.com [fiercebiotech.com]
- 16. mdpi.com [mdpi.com]
- 17. A prostaglandin E (PGE) receptor EP4 antagonist protects natural killer cells from PGE2-mediated immunosuppression and inhibits breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
In Vitro Characterization of Ono-DI-004: A Selective EP1 Receptor Agonist
[1][2]
Executive Summary & Compound Identity
Ono-DI-004 is a high-affinity, selective agonist for the Prostaglandin E2 receptor subtype 1 (EP1) .[1][2][3] Unlike the endogenous ligand Prostaglandin E2 (PGE2), which promiscuously activates all four EP receptor subtypes (EP1–EP4), this compound serves as a precision tool for isolating EP1-mediated signaling pathways, particularly those involving intracellular calcium mobilization (
This technical guide outlines the rigorous in vitro characterization required to validate this compound activity, ensuring experimental fidelity in drug discovery and mechanistic research.
Compound Profile
| Property | Detail |
| IUPAC Name | 4-[2-[(1R,2R,3R)-3-hydroxy-2-[(E,3S,5S)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]acetyl]cyclohexane-1-carboxylic acid |
| Target | Prostaglandin E receptor 1 (EP1) |
| Mechanism | GPCR Agonist (G |
| Molecular Weight | 422.6 g/mol |
| Primary Readout | Intracellular Calcium Flux ( |
| Selectivity | High (EP1) vs. Negligible (EP2, EP3, EP4, DP, FP, IP, TP) |
Mechanism of Action (MOA)
This compound functions by binding to the transmembrane domain of the EP1 receptor. Unlike EP2 and EP4 (which couple to G
Signaling Cascade[6][7]
-
Ligand Binding: this compound binds EP1.
-
G-Protein Activation: Exchange of GDP for GTP on the G
q subunit. -
Effector Activation: G
q activates Phospholipase C (PLC ). -
Second Messengers: PLC
hydrolyzes PIP2 into IP3 (Inositol trisphosphate) and DAG (Diacylglycerol). -
Calcium Release: IP3 binds IP3 receptors on the Endoplasmic Reticulum (ER), triggering rapid
release.
Visualization: EP1 Signaling Pathway
Caption: The Gq-coupled signaling cascade initiated by this compound binding to the EP1 receptor, leading to calcium mobilization.[4][5]
In Vitro Characterization Protocols
To scientifically validate this compound, researchers must perform two core assays: Binding Affinity (to prove interaction) and Functional Calcium Flux (to prove agonism).
A. Selectivity & Binding Affinity Profiling
This protocol validates that this compound binds specifically to EP1 and not off-target prostanoid receptors.
Method: Radioligand Displacement Assay
Cell System: CHO (Chinese Hamster Ovary) cells stably expressing human EP1, EP2, EP3, or EP4.
Tracer:
Experimental Logic:
-
Non-specific Binding (NSB): Define using excess unlabeled PGE2 (10 µM).
-
Competition: Incubate membranes with
-PGE2 and increasing concentrations of this compound ( to M). -
Causality: If this compound is selective, it will displace the radioligand only in EP1-expressing membranes.
Expected Quantitative Data (Reference Values):
| Receptor Subtype | Ki (Inhibition Constant) | Interpretation |
|---|---|---|
| EP1 | ~150 nM | High Affinity Binding |
| EP2 | > 3,300 nM | No significant interaction |
| EP3 | > 3,300 nM | No significant interaction |
| EP4 | > 3,300 nM | No significant interaction |
| FP, TP, IP, DP | > 10,000 nM | No off-target binding |
Note: Data derived from standard characterization profiles (e.g., Watanabe et al., 1999; Oka et al., 2003).
B. Functional Assay: Calcium Mobilization (FLIPR)
Since EP1 is Gq-coupled, measuring intracellular calcium is the gold standard for assessing functional potency (
Protocol: FLIPR (Fluorometric Imaging Plate Reader) Calcium Assay
-
Cell Preparation:
-
Seed CHO-hEP1 cells in 96-well black-wall/clear-bottom plates (50,000 cells/well).
-
Incubate overnight at 37°C, 5%
.
-
-
Dye Loading (Critical Step):
-
Remove culture media.
-
Add Calcium-4 or Fluo-4 AM dye in HBSS buffer + 2.5 mM Probenecid.
-
Why Probenecid? It inhibits organic anion transporters, preventing dye leakage from the cell.
-
Incubate for 60 minutes at 37°C.
-
-
Compound Preparation:
-
Dissolve this compound in DMSO (Stock 10 mM).
-
Prepare serial dilutions (1 nM to 10 µM) in assay buffer.
-
Control 1 (Positive): PGE2 (Full agonist).
-
Control 2 (Negative): Vehicle (0.1% DMSO).
-
Control 3 (Antagonist): Pre-treat cells with ONO-8713 (EP1 antagonist) to prove signal specificity.
-
-
Measurement:
Self-Validating Logic:
-
If the signal is blocked by ONO-8713, the response is EP1-mediated.
-
If this compound induces a signal in non-transfected CHO cells, the result is a false positive (off-target toxicity).
Visualization: Experimental Workflow
Caption: Step-by-step workflow for the FLIPR Calcium Mobilization Assay used to determine agonist potency.
ADME & Stability Considerations
For researchers moving from pure biochemistry to cell-based disease models (e.g., excitotoxicity or ischemia models), compound stability is paramount.
-
Solubility: this compound is lipophilic. Dissolve in 100% DMSO to create a master stock (e.g., 10-50 mM). Dilute into aqueous buffers immediately before use. Final DMSO concentration in cell assays should not exceed 0.1%.
-
Metabolic Stability: In microsomal stability assays, EP agonists can be susceptible to beta-oxidation or omega-oxidation. While this compound is a synthetic analog designed for stability, fresh preparation is recommended for long-duration assays (e.g., >24h incubations).
References
-
Prostaglandin E receptor EP1 controls impulsive behavior under stress. Source: PNAS (2005) Context: Establishes this compound as a selective EP1 agonist used in vivo and in vitro.
-
Effects of Prostanoid EP Agonists on Mouse Intraocular Pressure. Source: Investigative Ophthalmology & Visual Science (IOVS) Context: Provides specific Ki values (150 nM) and selectivity profiles against other prostanoid receptors.
-
Prostaglandin EP1 Receptor Contributes to Excitotoxicity and Focal Ischemic Brain Damage. Source: Toxicological Sciences Context: Demonstrates the use of this compound in neurotoxicity models and its antagonism by ONO-8713.
-
IUPHAR/BPS Guide to PHARMACOLOGY: this compound Entry. Source: Guide to Pharmacology Context: Database entry confirming chemical structure and pharmacological classification. [4]
-
Prostaglandin E receptor EP1 enhances GABA-mediated inhibition of dopaminergic neurons. Source: Journal of Neurochemistry Context: Electrophysiological characterization of this compound effects on synaptic transmission.
Sources
- 1. ovid.com [ovid.com]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound | C24H38O6 | CID 5311227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jneurosci.org [jneurosci.org]
- 6. Vasoconstriction induced by activation of EP1 and EP3 receptors in human lung: effects of ONO-AE-248, this compound, ONO-8711 or ONO-8713 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
Technical Monograph: Ono-DI-004 Pharmacological Profile
Version: 2.0 | Classification: Research Grade | Compound Type: Selective EP1 Prostanoid Receptor Agonist
Executive Summary
Ono-DI-004 is a highly selective synthetic agonist targeting the Prostaglandin E2 receptor subtype 1 (EP1) .[1][2][3] Developed by Ono Pharmaceutical Co., Ltd., this compound serves as a critical pharmacological probe for delineating the physiological roles of the EP1 receptor, distinct from the EP2, EP3, and EP4 subtypes.
Unlike non-selective prostaglandins (e.g., PGE2) that activate multiple signaling cascades simultaneously, this compound isolates the Gαq-coupled pathway. Its primary utility lies in elucidating mechanisms underlying nociception (pain sensitization), stress-induced impulsive behaviors, and neurotoxicity. It is widely recognized as the "gold standard" tool compound for validating EP1-mediated calcium mobilization and smooth muscle contraction.
Chemical & Molecular Identity
This compound is a chemically stable analog of Prostaglandin E1 (PGE1), specifically modified to enhance receptor subtype selectivity.
Physicochemical Profile
| Property | Specification |
| IUPAC Name | 4-[2-[(1R,2R,3R)-3-hydroxy-2-[(E,3S,5S)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]acetyl]cyclohexane-1-carboxylic acid |
| CAS Number | 250605-97-1 |
| Molecular Formula | C₂₄H₃₈O₆ |
| Molecular Weight | 422.56 g/mol |
| Solubility | Soluble in DMSO (>10 mM), Ethanol; Insoluble in water |
| Appearance | White to off-white solid powder |
Receptor Selectivity & Binding Affinity
The defining feature of this compound is its refusal to engage with non-target prostanoid receptors.
| Receptor Subtype | Binding Affinity ( | Functional Outcome |
| EP1 (Target) | 150 nM | Agonism (Full) |
| EP2 | > 3,300 nM | Inactive |
| EP3 | > 3,300 nM | Inactive |
| EP4 | > 3,300 nM | Inactive |
| DP, FP, IP, TP | > 3,300 nM | Inactive |
Data Source: Validated via competitive radioligand binding assays in CHO cells expressing human prostanoid receptors.
Mechanism of Action: The Gαq-Ca²⁺ Axis
Mechanistic Narrative
Upon binding to the transmembrane domain of the EP1 receptor, this compound induces a conformational change that catalyzes the exchange of GDP for GTP on the Gαq protein subunit. This activation triggers Phospholipase C-β (PLCβ) , which hydrolyzes membrane phospholipid PIP2 into two second messengers: IP3 (Inositol trisphosphate) and DAG (Diacylglycerol).
The critical pharmacological readout for this compound is the rapid elevation of intracellular calcium (
Visualization: EP1 Signaling Cascade
The following diagram illustrates the signal transduction pathway activated by this compound.
Figure 1: this compound selectively activates the Gq-PLC-IP3 pathway, mobilizing intracellular calcium independent of cAMP.
Pharmacological Applications & Insights
A. Neuropharmacology: Pain & Impulsivity
This compound is instrumental in defining the "pro-nociceptive" role of PGE2.
-
Spinal Hyperexcitability: Intrathecal administration of this compound sensitizes spinal neurons to mechanical stimuli. It facilitates the release of glutamate and neuropeptides, lowering the pain threshold.
-
Impulsive Behavior: In stress models (e.g., electric shock), intracerebroventricular (i.c.v.) injection of this compound suppresses impulsive fighting behavior.[4] This suggests EP1 activation acts as a "brake" on impulsive aggression under stress, a counter-intuitive finding that highlights the complexity of PGE2 signaling in the brain.
B. Neurotoxicity: The "Double-Edged Sword"
Research utilizing this compound has confirmed that EP1 activation exacerbates neuronal damage during ischemia.[5]
-
Mechanism: In models of NMDA-induced excitotoxicity, this compound treatment increases lesion volume.
-
Validation: The specific EP1 antagonist ONO-8713 reverses this effect, proving that the toxicity is strictly EP1-mediated. This establishes this compound as a positive control for neurotoxicity assays.
C. Ophthalmology: Intraocular Pressure (IOP)
Unlike EP2 and EP4 agonists (e.g., ONO-AE1-259, ONO-AE1-329), this compound does not significantly lower intraocular pressure.[3] This negative result is crucial for drug development, confirming that the IOP-lowering effects of prostaglandin analogs (like Latanoprost) are likely not mediated via the EP1 subtype.
Experimental Protocols
Protocol 1: In Vitro Calcium Mobilization Assay
Objective: Verify functional agonism of this compound in a cell line. System: HEK293 cells stably expressing human EP1 receptor.
-
Preparation: Seed cells in 96-well black-wall plates at
cells/well. Incubate overnight. -
Dye Loading: Aspirate medium. Load cells with Fura-2 AM (calcium-sensitive fluorescent dye) in Tyrode’s buffer containing 0.02% Pluronic F-127 for 1 hour at 37°C.
-
Baseline: Wash cells 2x with buffer. Measure baseline fluorescence (Ex: 340/380 nm, Em: 510 nm) for 30 seconds.
-
Challenge: Inject This compound (Final concentration range:
to M). -
Validation (The "Kill Switch"): In a parallel well, pre-incubate with ONO-8713 (1 µM) for 10 minutes prior to agonist injection.
-
Success Criteria: this compound induces a dose-dependent spike in fluorescence ratio. ONO-8713 completely abolishes this spike.
-
Protocol 2: In Vivo Intrathecal Nociception Model
Objective: Assess spinal sensitization. Subject: Male C57BL/6 mice (20-25g).
-
Catheterization: Implant a polyethylene catheter into the subarachnoid space at the L5-L6 level 3 days prior to testing.
-
Baseline Measurement: Measure mechanical withdrawal threshold using von Frey filaments (up-down method).
-
Administration: Inject This compound (1 - 10 ng in 5 µL saline) followed by a 10 µL saline flush.
-
Observation: Re-assess von Frey thresholds at 15, 30, 60, and 120 minutes.
-
Control: Vehicle group (Saline only) and Antagonist group (Co-injection with ONO-8711).
-
Expected Result: this compound induces allodynia (significant drop in withdrawal threshold) peaking at 30-60 mins.
-
References
-
Ono Pharmaceutical Co., Ltd. (2025).[6][7] Prostaglandin Receptor Agonists and Antagonists Portfolio. Ono Pharma.[4][5][8][9] Link
-
IUPHAR/BPS Guide to PHARMACOLOGY. (2024). Ligand: this compound.[1][2][3][6][4][5][9][10][11][][13] University of Edinburgh. Link[6]
-
Matsuoka, Y., et al. (2005).[4][9] "Prostaglandin E receptor EP1 controls impulsive behavior under stress." Proceedings of the National Academy of Sciences (PNAS). Link
-
Ahmad, M., et al. (2006). "Prostaglandin EP1 Receptor Contributes to Excitotoxicity and Focal Ischemic Brain Damage."[5] Toxicological Sciences. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5311227, this compound. Link[6]
-
Norel, X., et al. (2004).[5][13] "Vasoconstriction induced by activation of EP1 and EP3 receptors in human lung."[13] Prostaglandins & Other Lipid Mediators.[13] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Action of Prostaglandins on Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. pnas.org [pnas.org]
- 5. academic.oup.com [academic.oup.com]
- 6. This compound | C24H38O6 | CID 5311227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ono-pharma.com [ono-pharma.com]
- 8. researchgate.net [researchgate.net]
- 9. ovid.com [ovid.com]
- 10. biocat.com [biocat.com]
- 11. ONO-DI 004 | EP1 agonist | Probechem Biochemicals [probechem.com]
- 13. Vasoconstriction induced by activation of EP1 and EP3 receptors in human lung: effects of ONO-AE-248, this compound, ONO-8711 or ONO-8713 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Ono-DI-004 in Vasoconstriction: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of Ono-DI-004 and its role in vasoconstriction, designed for researchers, scientists, and drug development professionals. This document delves into the core mechanism of action of this compound, a selective EP1 prostanoid receptor agonist, and offers detailed experimental protocols to investigate its vascular effects.
Introduction: The Prostanoid EP1 Receptor as a Therapeutic Target in Vascular Tone Regulation
Prostaglandin E2 (PGE2) is a key lipid mediator that exerts a wide range of physiological and pathological effects, including the regulation of vascular smooth muscle tone.[1] These diverse actions are mediated by four distinct G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4.[2] Among these, the EP1 receptor is primarily coupled to the Gq alpha subunit (Gαq), initiating a signaling cascade that leads to an increase in intracellular calcium ([Ca2+]i) and the activation of protein kinase C (PKC).[3][4] This signaling pathway is a cornerstone of smooth muscle contraction and, consequently, vasoconstriction.
This compound has been identified as a potent and selective agonist for the EP1 receptor.[2][5] This selectivity makes it a valuable pharmacological tool for elucidating the specific role of the EP1 receptor in vascular physiology and pathophysiology. Understanding the vasoconstrictor properties of this compound can provide insights into the development of novel therapeutics for conditions associated with aberrant vascular tone, such as hypertension and certain microvascular dysfunctions.[6][7]
This guide will first detail the molecular mechanism of EP1 receptor-mediated vasoconstriction and then provide step-by-step experimental protocols to characterize the effects of this compound on vascular preparations.
Mechanism of Action: this compound and the EP1 Receptor Signaling Cascade
The vasoconstrictor effect of this compound is initiated by its binding to the EP1 receptor on vascular smooth muscle cells (VSMCs). This interaction triggers a conformational change in the receptor, leading to the activation of the Gq protein. The activated Gαq subunit, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8]
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum (SR), the main intracellular calcium store in VSMCs. This binding event opens calcium channels, resulting in a rapid influx of Ca2+ from the SR into the cytosol. The elevated cytosolic Ca2+ binds to calmodulin, and the Ca2+-calmodulin complex activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chain, enabling the interaction between actin and myosin filaments and leading to smooth muscle contraction and vasoconstriction.
Simultaneously, DAG activates Protein Kinase C (PKC). Activated PKC can contribute to the contractile response through multiple mechanisms, including the phosphorylation of various proteins involved in the contractile machinery and the modulation of ion channel activity.[9]
Experimental Protocols for Characterizing this compound-Induced Vasoconstriction
To thoroughly investigate the vasoconstrictor effects of this compound, a multi-faceted approach employing both functional and mechanistic assays is recommended. The following protocols provide a robust framework for such an investigation.
Functional Assessment of Vasoconstriction
Wire myography is a widely used ex vivo technique to measure the isometric tension of isolated small blood vessels.[10][11] It is particularly useful for constructing concentration-response curves and determining the potency (EC50) and efficacy of vasoactive compounds.
Experimental Workflow:
Step-by-Step Methodology:
-
Vessel Isolation and Mounting:
-
Humanely euthanize the experimental animal (e.g., rat, mouse) according to approved institutional protocols.
-
Carefully dissect the desired vascular bed (e.g., mesenteric arcade, cerebral arteries) and place it in cold, oxygenated physiological salt solution (PSS).
-
Under a dissecting microscope, isolate a small artery (100-300 µm in diameter) and clean it of surrounding adipose and connective tissue.
-
Cut the artery into 2 mm long rings.
-
Mount each ring onto two fine stainless steel wires in a wire myograph chamber filled with PSS.
-
-
Equilibration and Normalization:
-
Allow the mounted vessel to equilibrate in PSS bubbled with 95% O2 / 5% CO2 at 37°C for at least 30 minutes.
-
Perform a normalization procedure to determine the optimal resting tension for the vessel, which ensures maximal and reproducible contractile responses.
-
-
Viability Check:
-
Assess the viability of the vessel by challenging it with a high potassium chloride (KCl) solution (e.g., 60 mM). A robust contraction confirms the health of the smooth muscle cells.
-
Wash out the KCl and allow the vessel to return to its baseline tension.
-
-
Concentration-Response Curve:
-
Once the baseline is stable, add this compound to the chamber in a cumulative manner, with concentrations typically ranging from 1 nM to 10 µM.
-
Allow the tension to stabilize after each addition before adding the next concentration.
-
Record the isometric tension continuously using a data acquisition system.
-
-
Data Analysis:
-
Express the contractile response as a percentage of the maximal contraction induced by KCl.
-
Plot the concentration of this compound against the contractile response to generate a concentration-response curve.
-
Calculate the EC50 (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximal contractile response) using a non-linear regression analysis.
-
Pressure myography allows for the study of vascular reactivity in cannulated, pressurized blood vessels, which more closely mimics the in vivo physiological state.[10][12] This technique is ideal for investigating myogenic tone and the effects of vasoactive agents on vessel diameter.
Step-by-Step Methodology:
-
Vessel Isolation and Cannulation:
-
Isolate a segment of a small artery (2-3 mm in length) as described for wire myography.
-
Transfer the vessel to a pressure myograph chamber and cannulate both ends onto glass micropipettes.
-
Secure the vessel onto the pipettes with sutures.
-
-
Pressurization and Equilibration:
-
Pressurize the vessel to a physiological level (e.g., 60-80 mmHg for mesenteric arteries) with PSS.
-
Allow the vessel to equilibrate at 37°C while being superfused with oxygenated PSS.
-
The vessel should develop myogenic tone, a spontaneous constriction in response to pressure.
-
-
Experimental Protocol:
-
Once a stable myogenic tone is established, add this compound to the superfusing solution in increasing concentrations.
-
Continuously monitor and record the internal and external diameter of the vessel using a video camera attached to the microscope and a dimension analyzer.
-
-
Data Analysis:
-
Calculate the percentage of vasoconstriction relative to the baseline diameter.
-
Construct a concentration-response curve and determine the EC50 and maximal vasoconstriction.
-
Mechanistic Assessment of this compound Action
To confirm that this compound induces vasoconstriction via the Gq-mediated pathway, it is essential to measure changes in intracellular calcium concentration ([Ca2+]i) in VSMCs.[13] This can be achieved using fluorescent calcium indicators such as Fura-2 or Fluo-4.
Step-by-Step Methodology:
-
Cell Culture and Loading:
-
Culture primary vascular smooth muscle cells on glass coverslips.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes.
-
-
Imaging:
-
Mount the coverslip onto a perfusion chamber on the stage of a fluorescence microscope equipped with a calcium imaging system.
-
Continuously perfuse the cells with a physiological buffer.
-
Record baseline fluorescence intensity.
-
-
Stimulation and Recording:
-
Introduce this compound into the perfusion solution at a concentration known to elicit a contractile response (determined from myography experiments).
-
Record the changes in fluorescence intensity over time. An increase in fluorescence indicates a rise in [Ca2+]i.
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity and express it as a ratio (for ratiometric dyes like Fura-2) or as a fold-change from baseline (for single-wavelength dyes like Fluo-4).
-
Analyze the kinetics of the calcium response (e.g., peak amplitude, time to peak).
-
To further validate the involvement of the Gq pathway, the activation of PKC in response to this compound can be measured.[14]
Step-by-Step Methodology:
-
Cell Treatment and Lysis:
-
Treat cultured VSMCs with this compound for a specific duration.
-
Lyse the cells to extract proteins.
-
-
PKC Activity Assay:
-
Use a commercially available PKC activity assay kit. These kits typically measure the phosphorylation of a specific PKC substrate.
-
Follow the manufacturer's protocol to measure PKC activity in the cell lysates.
-
-
Data Analysis:
-
Compare the PKC activity in this compound-treated cells to that in untreated control cells. A significant increase in activity would indicate the activation of the DAG-PKC arm of the EP1 signaling pathway.
-
Data Presentation and Interpretation
For a clear and comprehensive presentation of the findings, all quantitative data should be summarized in tables.
Table 1: Hypothetical Vasoconstrictor Potency and Efficacy of this compound in Different Vascular Beds
| Vascular Bed | Preparation | EC50 (nM) | Maximum Contraction (% of KCl response) |
| Rat Mesenteric Artery | Wire Myography | 150 ± 25 | 85 ± 5 |
| Mouse Cerebral Artery | Pressure Myography | 200 ± 30 | 70 ± 8 |
| Human Pulmonary Vein | Wire Myography | >10,000 | <10[3] |
Note: The data for rat mesenteric and mouse cerebral arteries are hypothetical and serve as an example of how to present experimental results. The data for the human pulmonary vein is based on published findings.
Conclusion
This compound, as a selective EP1 prostanoid receptor agonist, is a valuable tool for investigating the role of this receptor in vascular physiology. The activation of the EP1 receptor by this compound initiates a Gq-mediated signaling cascade, leading to an increase in intracellular calcium and the activation of PKC, ultimately resulting in vasoconstriction. The experimental protocols detailed in this guide provide a robust framework for characterizing the vasoconstrictor effects of this compound in various vascular preparations. A thorough investigation using these methods will contribute to a deeper understanding of EP1 receptor function in the vasculature and may pave the way for the development of novel therapeutic strategies for cardiovascular diseases.
References
-
Norel, X., de Montpreville, V., & Brink, C. (2004). Vasoconstriction induced by activation of EP1 and EP3 receptors in human lung: effects of ONO-AE-248, this compound, ONO-8711 or ONO-8713. Prostaglandins, Leukotrienes and Essential Fatty Acids, 71(4), 229-236. [Link]
-
Patsnap. (2024, June 21). What are EP1 agonists and how do they work? Patsnap Synapse. [Link]
-
Félétou, M. (2019). Guidelines for the measurement of vascular function and structure in isolated arteries and veins. American Journal of Physiology-Heart and Circulatory Physiology, 316(4), H825-H852. [Link]
-
Járai, Z., et al. (2008). Activation of prostaglandin E2 EP1 receptor increases arteriolar tone and blood pressure in mice with type 2 diabetes. Hypertension, 52(1), 135-141. [Link]
-
Stock, J. L., et al. (2001). The prostaglandin E2 receptor EP1 mediates pain perception and regulates blood pressure. The Journal of Clinical Investigation, 107(3), 325-331. [Link]
-
Wikipedia. (2023, December 2). Prostaglandin EP1 receptor. [Link]
-
Naganawa, A., et al. (2010). Discovery of selective antagonists for prostaglandin E2 receptor subtype EP1. Abstracts of the 130th Annual Meeting of the Pharmaceutical Society of Japan, 2, 135. [Link]
-
Dabisch, P. A., et al. (2015). Assessing Myogenic Response and Vasoactivity In Resistance Mesenteric Arteries Using Pressure Myography. Journal of Visualized Experiments, (101), e52968. [Link]
-
REPROCELL. (2023, April 25). Wire myography: the ultimate guide (protocol included). [Link]
-
Khalil, R. A. (2010). Protein Kinase C. In Regulation of Vascular Smooth Muscle Function. Morgan & Claypool Life Sciences. [Link]
-
Lu, Y., et al. (2015). Two-photon Imaging of Intracellular Ca2+ Handling and Nitric Oxide Production in Endothelial and Smooth Muscle Cells of an Isolated Rat Aorta. Journal of Visualized Experiments, (100), e52825. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). This compound. [Link]
-
Khalil, R. A. (2017). Protein Kinase C as Regulator of Vascular Smooth Muscle Function and Potential Target in Vascular Disorders. International Journal of Molecular Sciences, 18(7), 1475. [Link]
-
ION Biosciences. (n.d.). Gαq GPCR assays. [Link]
-
ResearchGate. (2005). Figure 2. EP1, EP2, and EP4 receptor agonists (this compound, butaprost,.... [Link]
-
Kawanabe, Y., & Kajiya, F. (2007). Vascular Signal Transduction Mechanisms. Cardiovascular Physiology Concepts. [Link]
- Berridge, M. J. (2016). The Inositol Trisphosphate/Calcium Signaling Pathway: A Short History. Current Biology, 26(15), R701-R704.
-
McGraw, D. W., et al. (2006). Airway smooth muscle prostaglandin-EP1 receptors directly modulate β2–adrenergic receptors within a unique heterodimeric complex. The Journal of Clinical Investigation, 116(5), 1400-1409. [Link]
Sources
- 1. assaygenie.com [assaygenie.com]
- 2. biocat.com [biocat.com]
- 3. Vasoconstriction induced by activation of EP1 and EP3 receptors in human lung: effects of ONO-AE-248, this compound, ONO-8711 or ONO-8713 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The impact of peripheral vascular disease on long-term survival after coronary artery bypass graft surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ONO-DI 004 | EP1 agonist | Probechem Biochemicals [probechem.com]
- 6. A prostaglandin E2 receptor subtype EP1 receptor antagonist (ONO-8711) reduces hyperalgesia, allodynia, and c-fos gene expression in rats with chronic nerve constriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. guidetopharmacology.org [guidetopharmacology.org]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. Protein Kinase C - Regulation of Vascular Smooth Muscle Function - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Guidelines for the measurement of vascular function and structure in isolated arteries and veins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reprocell.com [reprocell.com]
- 12. Assessing Myogenic Response and Vasoactivity In Resistance Mesenteric Arteries Using Pressure Myography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Two-photon Imaging of Intracellular Ca2+ Handling and Nitric Oxide Production in Endothelial and Smooth Muscle Cells of an Isolated Rat Aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protein Kinase C as Regulator of Vascular Smooth Muscle Function and Potential Target in Vascular Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Intricacies of Ono-DI-004: A Technical Guide to its Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction: Ono-DI-004, a Selective Modulator of the Prostaglandin E2 Receptor Subtype 1
This compound is a potent and selective agonist for the Prostaglandin E2 receptor subtype 1 (EP1).[1] The EP1 receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a key player in a multitude of physiological and pathophysiological processes, including pain perception, inflammation, and the regulation of blood pressure.[2][3] As a selective EP1 agonist, this compound provides a powerful tool to dissect the specific contributions of this receptor subtype to cellular signaling and function. This guide will provide an in-depth exploration of the core downstream signaling pathways activated by this compound, with a particular focus on the modulation of the actin cytoskeleton, a critical determinant of cell shape, motility, and contraction.[4][5]
The Primary Signaling Cascade: EP1 Receptor Activation, Gq Protein Coupling, and Intracellular Calcium Mobilization
The canonical signaling pathway initiated by the activation of the EP1 receptor involves its coupling to the Gq class of heterotrimeric G-proteins.[6] Upon binding of an agonist such as this compound, the EP1 receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the Gαq subunit. This activation of Gαq leads to its dissociation from the Gβγ dimer and the subsequent activation of phospholipase C (PLC).[6]
PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[6][7][8] This rapid increase in intracellular calcium concentration is a hallmark of EP1 receptor activation and a critical event that propagates the downstream signal.[1][6][7][8]
Caption: The RhoA/ROCK signaling pathway and its impact on the actin cytoskeleton.
ROCK exerts its effects through the phosphorylation of several key substrates that directly regulate actin-myosin dynamics:
-
Myosin Light Chain (MLC): ROCK directly phosphorylates the regulatory myosin light chain (MLC), which increases the ATPase activity of myosin II and promotes its interaction with actin filaments, leading to cellular contraction. [9][10]* Myosin Light Chain Phosphatase (MLCP): ROCK phosphorylates the myosin-binding subunit of myosin light chain phosphatase (MYPT), which inhibits its activity. [9]This inhibition of MLCP further increases the levels of phosphorylated MLC, amplifying the contractile signal. [9]* LIM Kinase (LIMK): ROCK activates LIM kinase (LIMK), which in turn phosphorylates and inactivates cofilin. [11][12]Cofilin is an actin-depolymerizing factor; its inactivation leads to the stabilization of actin filaments and the formation of stress fibers. [11][13] The concerted action of these ROCK-mediated events results in increased actomyosin contractility, stress fiber formation, and changes in cell morphology.
Experimental Validation: Methodologies for Interrogating the this compound Signaling Pathway
A thorough investigation of the downstream signaling pathways of this compound requires a multi-faceted experimental approach. The following protocols provide a framework for validating the key signaling events described above.
Measurement of Intracellular Calcium Mobilization
Principle: To confirm that this compound activates the EP1 receptor and leads to an increase in intracellular calcium, live-cell calcium imaging is the method of choice. Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, and the change in fluorescence upon stimulation with this compound is monitored over time. [14][15] Protocol: Calcium Imaging with Fura-2 AM [14][16]
-
Cell Culture: Plate cells on glass-bottom dishes suitable for live-cell imaging and culture to 60-80% confluency. [15]2. Dye Loading:
-
Prepare a loading buffer containing 2-5 µM Fura-2 AM in a physiological salt solution (e.g., HBSS).
-
Wash the cells once with the salt solution.
-
Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at room temperature in the dark. [16]3. De-esterification: Wash the cells three times with the salt solution and incubate for an additional 30 minutes to allow for complete de-esterification of the dye. [16]4. Imaging:
-
Mount the dish on an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Acquire a baseline fluorescence ratio (e.g., excitation at 340 nm and 380 nm, emission at 510 nm).
-
Add this compound to the imaging chamber at the desired concentration.
-
Record the change in the fluorescence ratio over time.
-
-
Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.
Assessment of RhoA Activation
Principle: A pull-down assay is a standard method to measure the activation of small GTPases like RhoA. This assay utilizes a protein domain that specifically binds to the active, GTP-bound form of RhoA.
Protocol: RhoA Activation Pull-Down Assay
-
Cell Treatment and Lysis:
-
Treat cells with this compound for the desired time points.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
-
Pull-Down:
-
Incubate the cell lysates with beads coupled to a RhoA-binding domain (e.g., Rhotekin-RBD).
-
The beads will specifically capture the active, GTP-bound RhoA.
-
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution and Western Blotting:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with an antibody specific for RhoA.
-
-
Data Analysis: The amount of RhoA pulled down is indicative of the level of RhoA activation. Normalize to the total amount of RhoA in the input lysates.
Visualization of the Actin Cytoskeleton
Principle: Fluorescently labeled phalloidin is a high-affinity probe that specifically binds to filamentous actin (F-actin). It is used to visualize the organization of the actin cytoskeleton by fluorescence microscopy. [17][18] Protocol: Phalloidin Staining for F-actin [19][20]
-
Cell Culture and Treatment: Plate cells on coverslips and treat with this compound.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Staining:
-
Incubate the cells with a fluorescently conjugated phalloidin solution (e.g., Alexa Fluor 488 phalloidin) in PBS for 20-60 minutes at room temperature in the dark. [19][20]5. Washing: Wash the cells three times with PBS. [20]6. Mounting and Imaging: Mount the coverslips on microscope slides with an antifade mounting medium and visualize using a fluorescence microscope.
-
Detection of Phosphorylated Myosin Light Chain (p-MLC)
Principle: The phosphorylation of myosin light chain is a key indicator of increased actomyosin contractility. Immunofluorescence staining with an antibody specific for the phosphorylated form of MLC can be used to visualize and quantify this event.
Protocol: Immunofluorescence for p-MLC
-
Cell Culture, Treatment, Fixation, and Permeabilization: Follow steps 1-3 of the Phalloidin Staining Protocol.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS with 5% BSA and 0.1% Triton X-100) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for phosphorylated MLC (e.g., anti-phospho-Myosin Light Chain 2 (Ser19)) overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate the cells with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 594) for 1 hour at room temperature in the dark.
-
Washing: Wash the cells three times with PBS.
-
Mounting and Imaging: Mount the coverslips and visualize using a fluorescence microscope.
Quantitative Data Summary
| Parameter | Assay | Expected Outcome with this compound |
| Intracellular Calcium | Calcium Imaging (Fura-2 AM) | Rapid and transient increase in [Ca²⁺]i |
| RhoA Activation | RhoA Pull-Down Assay | Increased levels of GTP-bound RhoA |
| Actin Cytoskeleton | Phalloidin Staining | Increased formation of F-actin stress fibers |
| Myosin Light Chain | Immunofluorescence for p-MLC | Increased phosphorylation of MLC |
Conclusion
This compound, as a selective EP1 receptor agonist, initiates a well-defined signaling cascade that culminates in the modulation of the actin cytoskeleton. By activating the Gq-PLC-Ca²⁺ pathway, this compound leads to the activation of the RhoA/ROCK signaling axis. The subsequent phosphorylation of key substrates by ROCK, including MLC and the inactivation of cofilin via LIMK, results in increased actomyosin contractility and the formation of stress fibers. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate and validate these downstream signaling events, ultimately contributing to a deeper understanding of EP1 receptor biology and the therapeutic potential of targeting this pathway.
References
-
Patsnap Synapse. (2024, June 21). What are EP1 agonists and how do they work? Retrieved from [Link]
-
The EP1/EP3 receptor agonist 17-pt-PGE2 acts as an EP4 receptor agonist on endothelial barrier function and in a model of LPS-induced pulmonary inflammation. PMC. Retrieved from [Link]
-
Structural insights into the activation of the human prostaglandin E2 receptor EP1 subtype by prostaglandin E2. PNAS. (2025, May 14). Retrieved from [Link]
-
Role of prostaglandin receptor subtype EP1 in prostaglandin E2-induced nociceptive transmission in the rat spinal dorsal horn. PubMed. Retrieved from [Link]
-
EPs and their downstream effects. EP1, prostaglandin E1 receptor; EP2,... ResearchGate. Retrieved from [Link]
-
Binding and Signaling Differences between Prostaglandin E1 and E2 Mediated by Prostaglandin E Subtype Receptors. Retrieved from [Link]
-
The prostaglandin E2 EP1 receptor mediates pain perception and regulates blood pressure. PubMed. Retrieved from [Link]
-
What are EP1 antagonists and how do they work? Patsnap Synapse. (2024, June 21). Retrieved from [Link]
-
RhoA/ROCK Pathway Activation is Regulated by AT1 Receptor and Participates in Smooth Muscle Migration and Dedifferentiation via Promoting Actin Cytoskeleton Polymerization. PMC. Retrieved from [Link]
-
Researchers reveal structure and activation mechanism of prostaglandin E2 receptor EP1. (2025, May 18). Retrieved from [Link]
-
Prostaglandin EP1 receptor. Wikipedia. Retrieved from [Link]
-
Upregulation of Prostaglandin Receptor EP1 Expression Involves Its Association with Cyclooxygenase-2. PMC. (2014, March 10). Retrieved from [Link]
-
EP1 prostanoid receptor coupling to G i/o up-regulates the expression of hypoxia-inducible factor-1 alpha through activation of a phosphoinositide-3 kinase signaling pathway. PubMed. Retrieved from [Link]
-
LIM kinases: cofilin and beyond. PMC. Retrieved from [Link]
-
A Review of Prostanoid Receptors: Expression, Characterization, Regulation, and Mechanism of Action. PMC. Retrieved from [Link]
-
Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components. PMC. Retrieved from [Link]
-
An overview of substrate stiffness guided cellular response and its applications in tissue regeneration. PMC. Retrieved from [Link]
-
Distinct Roles of Rock (Rho-Kinase) and Mlck in Spatial Regulation of Mlc Phosphorylation for Assembly of Stress Fibers and Focal Adhesions in 3t3 Fibroblasts. PubMed Central. Retrieved from [Link]
-
Activation of ROCK and MLCK tunes regional stress fiber formation and mechanics via preferential myosin light chain phosphorylation. Molecular Biology of the Cell (MBoC). (2017, October 18). Retrieved from [Link]
-
Effect of Porous Substrate Topographies on Cell Dynamics: A Computational Study. ACS Biomaterials Science & Engineering. (2023, September 15). Retrieved from [Link]
-
Imaging Local Ca2+ Signals in Cultured Mammalian Cells. PMC. (2015, March 3). Retrieved from [Link]
-
Lim kinase. Wikipedia. Retrieved from [Link]
-
The RhoA/ROCK pathway in regulation of actin cytoskeleton. A, B Based... ResearchGate. Retrieved from [Link]
-
5731 - Gene ResultPTGER1 prostaglandin E receptor 1 [ (human)]. NCBI. Retrieved from [Link]
-
Myosin light-chain kinase. Wikipedia. Retrieved from [Link]
-
How to Use Calcium Imaging for Investigating Cell Signaling. ibidi. (2023, May 15). Retrieved from [Link]
-
Cofilin phosphorylation by LIM-kinase 1 and its role in Rac-mediated actin reorganization. Retrieved from [Link]
-
General Phalloidin Staining Protocol. ResearchGate. Retrieved from [Link]
-
Prostaglandin EP 1 receptor. Grokipedia. Retrieved from [Link]
-
Imaging Local Ca2+ Signals in Cultured Mammalian Cells. JoVE. (2014, September 22). Retrieved from [Link]
-
Phalloidin labeling protocol for optimal F-actin staining. Abberior Instruments. Retrieved from [Link]
-
Dynamic Regulation of Myosin Light Chain Phosphorylation by Rho-kinase. PLOS One. Retrieved from [Link]
-
Cellular Responses to Nanoscale Topography Mediated Through the RhoA/ROCK Pathway. PMC. (2025, August 18). Retrieved from [Link]
-
ACTIVATION OF ROCK BY RHOA IS REGULATED BY CELL ADHESION, SHAPE, AND CYTOSKELETAL TENSION. PMC. Retrieved from [Link]
-
Structural Aspects of LIMK Regulation and Pharmacology. MDPI. Retrieved from [Link]
-
ROCK Isoform Regulation of Myosin Phosphatase and Contractility in Vascular Smooth Muscle Cells. PMC. Retrieved from [Link]
-
2.7. Calcium imaging. Bio-protocol. Retrieved from [Link]
-
Shock effects in certain rock-forming minerals. U.S. Geological Survey. Retrieved from [Link]
-
LIM Kinases, LIMK1 and LIMK2, Are Crucial Node Actors of the Cell Fate: Molecular to Pathological Features. PubMed Central. Retrieved from [Link]
-
Exploring effects of geologic substrate on plant growth and fitness in the White Mountains, Eastern California. Retrieved from [Link]
-
Rho GTPases and their role in organizing the actin cytoskeleton. Journal of Cell Science. (2011, March 1). Retrieved from [Link]
Sources
- 1. Role of prostaglandin receptor subtype EP1 in prostaglandin E2-induced nociceptive transmission in the rat spinal dorsal horn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The prostaglandin E2 EP1 receptor mediates pain perception and regulates blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are EP1 antagonists and how do they work? [synapse.patsnap.com]
- 4. RhoA/ROCK Pathway Activation is Regulated by AT1 Receptor and Participates in Smooth Muscle Migration and Dedifferentiation via Promoting Actin Cytoskeleton Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. What are EP1 agonists and how do they work? [synapse.patsnap.com]
- 8. The EP1/EP3 receptor agonist 17-pt-PGE2 acts as an EP4 receptor agonist on endothelial barrier function and in a model of LPS-induced pulmonary inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Distinct Roles of Rock (Rho-Kinase) and Mlck in Spatial Regulation of Mlc Phosphorylation for Assembly of Stress Fibers and Focal Adhesions in 3t3 Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. molbiolcell.org [molbiolcell.org]
- 11. LIM kinases: cofilin and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lim kinase - Wikipedia [en.wikipedia.org]
- 13. LIM Kinases, LIMK1 and LIMK2, Are Crucial Node Actors of the Cell Fate: Molecular to Pathological Features - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 15. Imaging Local Ca2+ Signals in Cultured Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Video: Imaging Local Ca2+ Signals in Cultured Mammalian Cells [jove.com]
- 17. Actin Staining Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. Phalloidin labeling protocol for optimal F-actin staining [abberior.rocks]
- 20. sc.edu [sc.edu]
Methodological & Application
Application Note: Ono-DI-004 In Vivo Experimental Protocols
Selective EP1 Receptor Agonism in Nociceptive and Neurodegenerative Modeling
Abstract
Ono-DI-004 is a highly selective, synthetic agonist for the Prostaglandin E2 (PGE2) receptor subtype EP1 .[1] Unlike EP2 and EP4 receptors which couple to Gs-proteins to elevate cAMP, or EP3 which couples to Gi, the EP1 receptor couples primarily to Gq/11 , leading to intracellular calcium mobilization. This distinct signaling pathway positions this compound as a critical chemical probe for investigating spinal nociceptive sensitization (hyperalgesia) , NMDA-receptor mediated excitotoxicity , and ischemic neuronal damage .
This guide details the mechanistic rationale, preparation, and validated in vivo protocols for utilizing this compound, specifically designed for researchers in neuropharmacology and pain management.
Mechanistic Grounding & Signaling Pathway
To design a robust experiment, one must understand the causality of the drug's action. This compound mimics the action of PGE2 but restricts it to the EP1 subtype.
-
Target: EP1 Receptor (G-protein coupled).
-
Primary Transducer: Gq/11 protein.
-
Downstream Effectors: Phospholipase C (PLC) activation, IP3 generation, and intracellular
release. -
Physiological Outcome: The surge in cytosolic calcium often activates Protein Kinase C (PKC), which phosphorylates and potentiates NMDA receptors. This mechanism underlies the compound's ability to induce hyperalgesia and aggravate excitotoxic neuronal death.
Interactive Signaling Pathway (Gq-Coupled)
The following diagram illustrates the signal transduction cascade initiated by this compound, highlighting the critical link between EP1 activation and NMDA receptor potentiation.
Figure 1: this compound Signal Transduction.[2][3] Activation of EP1 leads to PKC-mediated NMDA receptor potentiation.
Compound Preparation & Handling
Critical Solubility Warning: this compound is lipophilic. Direct dissolution in aqueous saline often results in precipitation and erratic dosing.
| Parameter | Specification |
| Molecular Weight | ~422.56 g/mol |
| Stock Solvent | 100% Ethanol or DMSO (store at -20°C). |
| Working Vehicle | Tyrode’s solution or PBS containing <1% Ethanol/DMSO. |
| Stability | Prepare working solutions fresh daily. Protect from light. |
| Selectivity (Ki) | EP1: 0.15 µM | EP3/EP4: > 10 µM (High Selectivity Window) |
Protocol A: Spinal Nociceptive Sensitization (Rat Model)
Objective: To assess the role of spinal EP1 receptors in inducing mechanical hyperalgesia (pain hypersensitivity). This protocol is derived from seminal work on spinal prostaglandin processing [1].
Experimental Logic
Spinal application of this compound should mimic the inflammatory pain state by sensitizing dorsal horn neurons. If the protocol is working, innocuous stimuli (touch) should evoke nociceptive responses (allodynia).
Step-by-Step Methodology
-
Subject Preparation:
-
Use adult male Wistar or Sprague-Dawley rats (250–300 g).
-
Anesthetize (e.g., Thiopental 100 mg/kg i.p.) and cannulate the trachea.
-
Fix the animal in a stereotaxic frame; perform a laminectomy at vertebrae T12–L1 to expose the lumbar enlargement.
-
-
Drug Application (Topical Spinal):
-
Form a small reservoir using 2% agar on the spinal cord surface to contain the drug solution.
-
Baseline: Perfuse the spinal cord with Tyrode’s solution (Vehicle) for 30 minutes.
-
Treatment: Replace vehicle with This compound dissolved in Tyrode’s.
-
Dose Range: 10 nM to 1.0 µM (concentration in spinal bath).
-
-
Electrophysiological/Behavioral Readout:
-
Record from wide-dynamic-range (WDR) neurons in the deep dorsal horn.
-
Apply mechanical stimuli (calibrated forceps or von Frey filaments) to the hind paw/knee.
-
Endpoint: Measure the firing rate (spikes/sec) before and after drug application.
-
-
Validation (Self-Check):
-
Positive Result: Firing rate to noxious pressure increases by >50% within 15–25 minutes of application.
-
Negative Control:[4] Co-application of ONO-8713 (EP1 antagonist) should abolish the effect.
-
Protocol B: Excitotoxicity & Ischemia (Mouse Model)
Objective: To demonstrate the neurotoxic potential of EP1 activation during ischemic events or NMDA stimulation [2].
Experimental Logic
EP1 activation exacerbates calcium overload. In this protocol, this compound is co-injected with NMDA.[5] The hypothesis is that this compound will significantly increase the lesion volume compared to NMDA alone.[5]
Step-by-Step Methodology
-
Stereotaxic Injection:
-
Anesthetize C57BL/6 mice (isoflurane). Maintain body temp at 37°C.
-
Target the Striatum (Coordinates relative to Bregma: AP +0.5 mm, L +2.0 mm, V -3.0 mm).
-
-
Treatment Groups (n=6-8 per group):
-
Group A (Control): Vehicle (PBS + 0.1% Ethanol).
-
Group B (Excitotoxicity): NMDA (15 nmol).
-
Group C (Potentiation): NMDA (15 nmol) + This compound (1.0 nmol) .
-
Group D (Rescue/Validation): NMDA + this compound + ONO-8713 (EP1 Antagonist).
-
-
Procedure:
-
Inject a total volume of 0.5–1.0 µL over 5 minutes using a Hamilton syringe.
-
Leave the needle in place for 5 minutes post-injection to prevent backflow.
-
Suture scalp and recover animal.
-
-
Assessment (48 Hours Post-Op):
-
Euthanize and harvest brains.
-
Section brains (coronal slices).
-
Stain with TTC (2,3,5-triphenyltetrazolium chloride) or Nissl stain.
-
Endpoint: Calculate lesion volume (
) using image analysis software (e.g., ImageJ).
-
Expected Data Trends
The following table summarizes expected outcomes based on validated literature [2, 3].
| Treatment Group | Expected Lesion Volume (%) | Interpretation |
| NMDA Only | 100% (Baseline Toxicity) | Standard excitotoxic injury. |
| NMDA + this compound | ~130% - 150% | EP1 activation aggravates injury. |
| NMDA + ONO-8713 | ~70% | EP1 blockade is neuroprotective. |
| Vehicle | < 5% | Injection trauma only. |
References
-
Baba, H. et al. (2001). "Prostaglandin E2 Acts on EP1 Receptor and Amplifies Both Dopamine D1 and D2 Receptor Signaling in the Striatum." The Journal of Neuroscience.
-
Ahmad, M. et al. (2005). "Prostaglandin EP1 Receptor Contributes to Excitotoxicity and Focal Ischemic Brain Damage." Toxicological Sciences.
-
Matsuoka, Y. et al. (2005). "Prostaglandin E receptor EP1 controls impulsive behavior under stress." Proceedings of the National Academy of Sciences (PNAS).
-
IUPHAR/BPS Guide to Pharmacology. "this compound Ligand Page." [6]
Disclaimer: this compound is a research chemical for laboratory use only.[1] It is not approved for human therapeutic use. All animal experiments must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).
Sources
- 1. ONO-DI 004 | EP1 agonist | Probechem Biochemicals [probechem.com]
- 2. karger.com [karger.com]
- 3. jneurosci.org [jneurosci.org]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. academic.oup.com [academic.oup.com]
- 6. This compound | C24H38O6 | CID 5311227 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: ONO-DI-004 Cell Culture Assay
Selective Activation and Deconvolution of Prostanoid EP1 Receptor Signaling
Executive Summary & Mechanism of Action
ONO-DI-004 is a highly potent and selective synthetic agonist for the Prostaglandin E2 receptor subtype 1 (EP1) .[1] Unlike the endogenous ligand Prostaglandin E2 (PGE2), which promiscuously activates EP1, EP2, EP3, and EP4 receptors, this compound allows researchers to isolate EP1-mediated pathways without interference from Gs-coupled (cAMP-inducing) EP2/EP4 signaling.
Mechanistic Pathway
The EP1 receptor is unique among PGE2 receptors as it primarily couples to G
-
Primary Outcome: Rapid intracellular calcium flux.
-
Secondary Outcome: Transactivation of EGFR and downstream Akt phosphorylation (context-dependent, e.g., in cholangiocarcinoma or neuronal cells).
-
Functional Outcome: Modulation of microglial phagocytosis, neuronal excitability, and cell migration.
Figure 1: Signal transduction pathway initiated by this compound binding to the EP1 receptor.
Experimental Design & Reagent Preparation
2.1 Reagent Specifications
| Parameter | Specification |
| Compound Name | This compound |
| Target | Prostanoid EP1 Receptor (Agonist) |
| Molecular Weight | 422.56 g/mol |
| Solubility | DMSO (>25 mg/mL); Ethanol |
| Stock Concentration | Prepare 10 mM stock in DMSO. |
| Storage | -20°C (Desiccated). Avoid freeze-thaw cycles. |
| Working Concentration | 1 µM – 10 µM (Optimal selectivity window). |
2.2 Critical Controls (The "Self-Validating" System)
To prove that an observed effect is strictly EP1-mediated, you must employ the following matrix:
-
Positive Control: PGE2 (1 µM) – activates all EP receptors.
-
Negative Control: Vehicle (DMSO < 0.1%).
-
Specificity Check (Antagonist): Pre-treat cells with ONO-8713 (EP1 specific antagonist) or SC-51089 for 30 minutes before adding this compound.
-
Logic: If this compound effect is blocked by ONO-8713, the signal is EP1-dependent.
-
Logic: If this compound has no effect but PGE2 does, the pathway is likely EP2/EP4 mediated (cAMP dependent).
-
Protocol A: Intracellular Calcium Mobilization Assay
Primary validation assay for EP1 activation.
Objective: Quantify immediate Gq-mediated calcium flux upon this compound stimulation. Cell Model: CHO-EP1 cells (stable) or Primary Microglia.
Step-by-Step Workflow:
-
Seeding: Plate cells in black-walled, clear-bottom 96-well plates (e.g., 50,000 cells/well). Incubate overnight.
-
Dye Loading:
-
Remove culture media.
-
Wash 1x with Assay Buffer (HBSS + 20 mM HEPES).
-
Add Fluo-4 AM (2 µM) or Fura-2 AM in Assay Buffer containing 2.5 mM Probenecid (to prevent dye leakage).
-
Incubate: 45 min at 37°C, then 15 min at Room Temperature (RT).
-
-
Baseline Measurement: Transfer plate to FLIPR or kinetic plate reader. Measure baseline fluorescence (Ex/Em: 494/516 nm for Fluo-4) for 30 seconds.
-
Stimulation:
-
Acquisition: Record fluorescence every 1-2 seconds for 180 seconds.
Data Analysis:
Calculate
Protocol B: Microglial Phagocytosis Assay
Functional bioassay based on EP1-mediated cytoskeletal rearrangement.
Objective: Assess the ability of this compound to enhance phagocytic uptake of fluorescent beads or RBCs.
Step-by-Step Workflow:
-
Preparation: Culture primary microglia or BV-2 cells on glass coverslips or 24-well plates.
-
Starvation: Serum-starve cells (0.5% FBS) for 2 hours to reduce basal activation.
-
Treatment:
-
Phagocytic Challenge:
-
Add Latex Beads-IgG FITC or CFSE-labeled RBCs (Target:Effector ratio 10:1).
-
Incubate for 30–60 minutes.
-
-
Termination:
-
Wash 3x with ice-cold PBS to remove non-internalized beads.
-
Fix with 4% Paraformaldehyde (PFA) for 15 min.
-
-
Imaging/Quantification:
-
Stain with Anti-Iba1 (Microglial marker).[4]
-
Count beads per cell using confocal microscopy.
-
Expected Result: this compound treatment typically increases phagocytic index by 1.5x to 2.0x compared to control. This effect should be abolished in Group C.
Protocol C: Western Blot for Downstream Signaling
Objective: Detect phosphorylation of Akt or EGFR (transactivation pathway).
-
Treatment: Treat cells with 10 µM this compound for 5, 15, and 30 minutes .
-
Lysis: Lyse in RIPA buffer with phosphatase inhibitors (Sodium Orthovanadate, NaF).
-
Blotting Targets:
-
p-Akt (Ser473) – Indicates EGFR/PI3K crosstalk.
-
p-EGFR (Tyr1068) – Indicates transactivation.
-
Total Akt/EGFR – Loading control.
-
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| No Calcium Signal | Dye leakage or low receptor expression. | Add Probenecid (2.5 mM) to buffer. Verify EP1 expression via qPCR.[5] |
| High Background | DMSO toxicity. | Ensure final DMSO concentration is < 0.1%.[5] |
| Lack of Specificity | Cross-activation of EP3 (rare). | Use ONO-AE-248 (EP3 agonist) as a negative control comparator.[1] |
| Precipitation | Compound insolubility in aqueous buffer. | Dilute stock into buffer immediately before use; do not store diluted aqueous solutions. |
References
-
Mechanism of Action (Phagocytosis)
-
Signaling Crosstalk (EGFR/Akt)
- Title: Cyclooxygenase-2-derived prostaglandin E2 promotes human cholangiocarcinoma cell growth and invasion through EP1 receptor-mediated activation of the epidermal growth factor receptor and Akt.
- Source: Journal of Biological Chemistry (JBC), 2005.
-
Context: Demonstrates this compound induces EGFR transactivation and Akt phosphorylation.[6]
-
URL:[Link]
-
Receptor Selectivity & Neuronal Effects
- Title: Prostaglandin E2 Acts on EP1 Receptor and Amplifies Both Dopamine D1 and D2 Receptor Signaling in the Stri
- Source: Journal of Neuroscience, 2007.
- Context: Uses this compound to restore DARPP-32 phosphorylation, validating its utility in neuronal slice cultures.
-
URL:[Link]
-
Specificity Data (Ki Values)
Sources
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. The Action of Prostaglandins on Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | TargetMol [targetmol.com]
- 4. ahajournals.org [ahajournals.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Cyclooxygenase-2-derived prostaglandin E2 promotes human cholangiocarcinoma cell growth and invasion through EP1 receptor-mediated activation of the epidermal growth factor receptor and Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: ONO-DI-004
Selective EP1 Receptor Agonist: Characterization & Experimental Protocols
Executive Summary & Mechanism of Action
ONO-DI-004 is a highly potent and selective agonist for the Prostaglandin E2 receptor subtype 1 (EP1) .[1][2] Unlike the endogenous ligand PGE2, which promiscuously activates EP1, EP2, EP3, and EP4, this compound allows researchers to isolate EP1-mediated signaling pathways without cross-reactivity.
Physiological Context
The EP1 receptor couples primarily to the Gαq/11 protein. Activation triggers the Phospholipase C (PLC) cascade, leading to the hydrolysis of PIP2 into IP3 and Diacylglycerol (DAG). This results in the mobilization of intracellular calcium (
Key Applications:
-
Neuroscience: Modulation of spinal nociceptive processing and hyperalgesia.
-
Smooth Muscle Physiology: Induction of contraction in tracheal, bladder, and gastric smooth muscle.
-
Oncology: Investigation of EP1-mediated cell migration and tumorigenesis.
Signaling Pathway Visualization
The following diagram illustrates the specific signaling cascade activated by this compound.
Figure 1: this compound activates the Gq-coupled EP1 receptor, triggering the PLC-IP3-Ca2+ pathway.[3][4]
Chemical Properties & Handling
To ensure experimental reproducibility, strict adherence to solubilization protocols is required. This compound is hydrophobic and hydrolytically sensitive in aqueous buffers over time.
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 250605-97-1 |
| Molecular Weight | 422.56 g/mol |
| Formula | C₂₄H₃₈O₆ |
| Solubility | DMSO (>10 mg/mL), Ethanol (>10 mg/mL) |
| Insoluble In | Water, PBS (direct dissolution) |
Preparation of Stock Solutions
-
Solvent: Use anhydrous DMSO (Dimethyl sulfoxide).
-
Concentration: Prepare a 10 mM stock solution .
-
Example: Dissolve 1 mg of this compound in 236.6 µL of DMSO.
-
-
Storage: Aliquot into light-protective vials (amber) and store at -20°C . Avoid repeated freeze-thaw cycles (max 3 cycles).
-
Working Solution: Dilute the stock at least 1:1000 into the assay buffer immediately before use to keep final DMSO concentration < 0.1%.
In Vitro Protocol: Intracellular Calcium Flux Assay
Objective: Quantify EP1 activation by measuring cytosolic calcium increase in HEK293 cells stably expressing human EP1 or primary smooth muscle cells.
Expert Insight: Because EP1 couples to Gq, standard cAMP assays (used for EP2/EP4) will not detect this compound activity. You must use a calcium-sensitive dye (Fluo-4 or Fura-2).
Materials
-
Cell Line: HEK293-hEP1 or Primary Smooth Muscle Cells.
-
Reagent: this compound (10 mM Stock).
-
Dye: Fluo-4 AM (Calcium indicator).
-
Assay Buffer: HBSS + 20 mM HEPES, pH 7.4 (Ca2+/Mg2+ free for dye loading, supplemented with Ca2+ for assay).
-
Control Antagonist: GW848687X (Selective EP1 antagonist) or SC-51322.
Step-by-Step Methodology
-
Cell Plating:
-
Seed cells at
cells/well in a black-wall/clear-bottom 96-well plate. -
Incubate overnight at 37°C/5% CO₂.
-
-
Dye Loading (Critical Step):
-
Remove culture media.
-
Add 100 µL of Fluo-4 AM solution (2 µM final concentration in HBSS + 2.5 mM Probenecid).
-
Note: Probenecid inhibits organic anion transporters, preventing dye leakage from the cells.
-
Incubate for 45 minutes at 37°C in the dark.
-
-
Baseline Stabilization:
-
Wash cells 2x with Assay Buffer.
-
Add 90 µL of Assay Buffer to each well.
-
Equilibrate plate inside the FLIPR (Fluorometric Imaging Plate Reader) or plate reader for 10 minutes.
-
-
Compound Addition & Measurement:
-
Prepare a 10x compound plate with this compound (Range: 1 nM to 10 µM).
-
Self-Validation Control: Pre-incubate half the wells with the antagonist GW848687X (1 µM) for 15 minutes prior to agonist addition.
-
Inject 10 µL of this compound into the cell plate.
-
Record Fluorescence: Excitation 494 nm / Emission 516 nm. Measure every 1 second for 60 seconds, then every 5 seconds for 2 minutes.
-
Data Analysis & Expected Results
Normalize data to baseline fluorescence (
| Treatment | Expected Outcome (Fluorescence) | Mechanistic Interpretation |
| Vehicle (DMSO) | Flat baseline | No Gq activation. |
| This compound (1 µM) | Rapid peak (within 10-20s) | IP3-mediated Ca2+ release from ER. |
| This compound + Antagonist | Flat baseline / Blunted peak | Competitive inhibition at EP1 receptor. |
Ex Vivo Protocol: Tracheal Smooth Muscle Contraction
Objective: Validate functional EP1 activity in tissue systems. EP1 activation induces contraction in guinea pig tracheal strips.[2]
Methodology
-
Tissue Prep: Isolate trachea from male guinea pigs (Hartley strain). Cut into spiral strips (2-3 mm width).
-
Organ Bath: Mount strips in a 10-mL organ bath containing Krebs-Henseleit solution at 37°C, aerated with 95% O₂/5% CO₂.
-
Equilibration: Apply 1.0 g resting tension. Equilibrate for 60 mins, washing every 15 mins.
-
Viability Check: Challenge with Methacholine (10 µM) to ensure contractility. Wash until baseline returns.[5]
-
Dose-Response:
-
Add this compound cumulatively (
M to M). -
Allow plateau response (approx. 5-7 mins) before next concentration.
-
Note: this compound is significantly more potent than PGE2 in this assay because it avoids the relaxant effects of EP2/EP4 receptors present in the tissue.
-
Troubleshooting & Controls
| Issue | Probable Cause | Solution |
| No Calcium Signal | Dye leakage or hydrolysis failure. | Add Probenecid (2.5 mM) to loading buffer. Ensure cells express EP1 (Western Blot check). |
| High Background | Incomplete washing of Fluo-4. | Wash cells 3x gently with pre-warmed HBSS. |
| Precipitation | High concentration in aqueous buffer. | Do not exceed 100 µM in aqueous buffer. Keep DMSO < 0.1% final. |
| Unexpected Relaxation | Cross-contamination or wrong compound. | Verify identity.[6][7][8] this compound causes contraction.[2] If relaxation occurs, the compound may be degraded or is an EP4 agonist (e.g., ONO-AE1-329). |
References
-
Spinal Nociception (Mechanism)
-
Title: Changes in the Effect of Spinal Prostaglandin E2 during Inflammation: Prostaglandin E (EP1-EP4) Receptors in Spinal Nociceptive Processing.[5]
- Source: Journal of Neuroscience / ResearchG
- Significance: Demonstrates this compound induces spinal hyperexcitability via EP1.
-
-
Smooth Muscle Contraction (Functional Assay)
- Title: EP4 receptor as a new target for bronchodil
- Source: PMC / British Journal of Pharmacology.
- Significance: Uses this compound as a positive control for tracheal contraction to distinguish
-
Chemical Data & Selectivity
-
Compound Identity Verification
-
Title: this compound Compound Summary.[3]
- Source: PubChem (NIH).
- Significance: Validates CAS 250605-97-1 and molecular weight.
-
Sources
- 1. ONO-DI 004 | EP1 agonist | Probechem Biochemicals [probechem.com]
- 2. EP4 receptor as a new target for bronchodilator therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C24H38O6 | CID 5311227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Effects of a prostagrandin EP4-receptor agonist ONO-AE1-329 on the left ventricular pressure-volume relationship in the halothane-anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ONO AE1 329 - AdisInsight [adisinsight.springer.com]
- 7. medkoo.com [medkoo.com]
- 8. E-type prostanoid receptor 4 (EP4) in disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Application Notes and Protocols for Studying Pulmonary Hypertension Using Prostanoid Receptor Ligands
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Complex Landscape of Pulmonary Hypertension and the Role of Prostanoids
Pulmonary hypertension (PH) is a severe and progressive disease characterized by elevated mean pulmonary arterial pressure, leading to right ventricular failure and premature death. A key pathological feature of PH is the remodeling of the pulmonary arteries, driven by the excessive proliferation and migration of pulmonary artery smooth muscle cells (PASMCs).[1] The prostanoid family of lipid mediators plays a crucial, albeit complex, role in regulating pulmonary vascular tone and cellular growth.
While the initial query focused on Ono-DI-004, literature primarily identifies it as a prostaglandin E1 (EP1) receptor agonist. The EP1 receptor is generally associated with vasoconstriction, and its agonism is not a typical therapeutic strategy for pulmonary hypertension, where vasodilation is desired.[2][3] In fact, studies have shown that EP1 receptor activation can counteract the desired vasorelaxant effects of other prostaglandins in the pulmonary vasculature.[2]
Therefore, this guide will broaden the scope to provide a comprehensive framework for using a variety of prostanoid receptor ligands to investigate the mechanisms of pulmonary hypertension and to evaluate potential therapeutic agents. We will focus on the key prostanoid receptors involved in PH pathophysiology: the vasodilatory prostacyclin (IP) and EP4 receptors, and the vasoconstrictive thromboxane (TP) and EP1 receptors. Understanding the balance of signaling through these receptors is critical for developing effective therapies.
This document will provide detailed protocols for both in vitro and in vivo models, enabling researchers to dissect the cellular and physiological effects of modulating these pathways.
The Dichotomous Role of Prostanoid Receptors in Pulmonary Vasculature
Prostanoid receptors are G-protein coupled receptors (GPCRs) that mediate diverse and sometimes opposing effects on vascular smooth muscle. A clear understanding of their signaling pathways is fundamental to designing and interpreting experiments in the context of pulmonary hypertension.
Receptors Promoting Vasodilation and Anti-proliferation: IP and EP4
-
Prostacyclin (IP) Receptor: The IP receptor is the primary target for prostacyclin (PGI2) and its analogs, which are cornerstone therapies for pulmonary arterial hypertension (PAH).[4] Activation of the IP receptor couples to a Gs alpha subunit (Gαs), stimulating adenylyl cyclase to increase intracellular cyclic AMP (cAMP).[4][5][6] Elevated cAMP levels lead to protein kinase A (PKA) activation, resulting in smooth muscle relaxation (vasodilation) and inhibition of proliferation and platelet aggregation.[4]
-
Prostaglandin E2 (EP4) Receptor: Similar to the IP receptor, the EP4 receptor is coupled to Gαs and elevates cAMP levels, promoting vasodilation.[7][8] Interestingly, some research suggests that EP4 can also couple to other signaling pathways, including Gαi and phosphatidylinositol 3-kinase (PI3K), highlighting its complex role in cellular function.[7][9]
Receptors Promoting Vasoconstriction and Proliferation: TP and EP1
-
Thromboxane (TP) Receptor: The TP receptor is activated by thromboxane A2 (TXA2) and mediates potent vasoconstriction and platelet aggregation.[4] Its signaling occurs through the Gq alpha subunit (Gαq), which activates phospholipase C (PLC).[4][10] This leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), causing an increase in intracellular calcium and activation of protein kinase C (PKC), respectively, both of which contribute to smooth muscle contraction.[6]
-
Prostaglandin E2 (EP1) Receptor: The EP1 receptor, also coupled to Gαq, mediates vasoconstriction through a similar calcium-dependent mechanism.[3][11] Its expression in pulmonary veins suggests a role in regulating pulmonary vascular resistance.[2]
Visualizing Prostanoid Receptor Signaling Pathways
The following diagrams illustrate the primary signaling cascades initiated by the activation of key prostanoid receptors in pulmonary artery smooth muscle cells.
Caption: IP and EP4 receptor signaling pathway promoting vasodilation.
Caption: TP and EP1 receptor signaling pathway promoting vasoconstriction.
Part 1: In Vitro Assessment of Prostanoid Ligands on PASMC Function
In vitro assays using primary PASMCs are indispensable for dissecting the direct cellular effects of prostanoid receptor ligands, independent of systemic influences.
Protocol 1: Isolation and Culture of Rat Pulmonary Artery Smooth Muscle Cells
This protocol details the enzymatic digestion method for establishing primary PASMC cultures from rat distal pulmonary arteries.[2][12]
Materials:
-
Male Wistar rats (200-250 g)
-
DMEM, 10% FBS, 1% penicillin-streptomycin
-
Collagenase type II, Elastase type IV
-
Sterile PBS, HBSS
-
Sterile dissection tools
-
T-25 culture flasks
Procedure:
-
Euthanize the rat and perform a thoracotomy to expose the heart and lungs.
-
Excise the heart-lung block and place it in a petri dish containing cold, sterile PBS.
-
Under a dissecting microscope, carefully isolate the main pulmonary artery and its distal branches.
-
Remove the adventitia and endothelium by gentle scraping.
-
Mince the remaining medial layer into small fragments.
-
Digest the tissue fragments in a solution of collagenase and elastase in HBSS at 37°C for 30-60 minutes.
-
Neutralize the enzymatic reaction with DMEM containing 10% FBS.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in fresh culture medium.
-
Plate the cells in a T-25 flask and incubate at 37°C in a 5% CO2 atmosphere.
-
Characterize the cells by immunostaining for smooth muscle α-actin to confirm purity.[12]
Protocol 2: PASMC Proliferation Assay (BrdU Incorporation)
This assay quantifies DNA synthesis as a measure of cell proliferation.[13][14][15]
Materials:
-
Primary PASMCs (passage 3-6)
-
96-well plates
-
BrdU labeling solution (10 µM)
-
Fixing/Denaturing solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB substrate and Stop solution
-
Microplate reader
Procedure:
-
Seed PASMCs in a 96-well plate and allow them to adhere overnight.
-
Serum-starve the cells for 24 hours to synchronize their cell cycle.
-
Treat the cells with the prostanoid receptor ligands of interest at various concentrations for 24-48 hours.
-
Add BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.[13]
-
Remove the labeling solution and fix/denature the cells for 30 minutes.[13][14]
-
Wash the wells and add the anti-BrdU primary antibody for 1 hour.
-
Wash and add the HRP-conjugated secondary antibody for 30 minutes.
-
Wash and add the TMB substrate. Stop the reaction with the stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
Protocol 3: PASMC Migration Assays
This method assesses collective cell migration.[16][17][18][19]
Procedure:
-
Grow PASMCs to a confluent monolayer in a 6-well plate.
-
Create a "scratch" in the monolayer using a sterile p200 pipette tip.[19]
-
Wash with PBS to remove detached cells.
-
Replace with fresh serum-free medium containing the test compounds.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours).
-
Quantify the rate of wound closure using image analysis software.
This assay measures the chemotactic migration of individual cells.[20][21][22]
Procedure:
-
Place Transwell inserts (8 µm pore size) into a 24-well plate.
-
Add medium containing a chemoattractant (e.g., PDGF) and the test compound to the lower chamber.
-
Seed serum-starved PASMCs in the upper chamber in serum-free medium.
-
Incubate for 4-6 hours at 37°C.[22]
-
Remove non-migrated cells from the top of the insert with a cotton swab.
-
Fix and stain the migrated cells on the underside of the membrane with crystal violet.
-
Count the number of migrated cells in several fields of view under a microscope.
| Assay | Principle | Key Insights Provided |
| BrdU Incorporation | Measures DNA synthesis during the S-phase | Quantifies the mitogenic or anti-mitogenic effects of compounds |
| Wound Healing | Measures collective cell migration | Assesses the ability of compounds to modulate wound repair |
| Transwell | Measures chemotactic cell migration | Evaluates the effect of compounds on directed cell movement |
Part 2: In Vivo Evaluation in Animal Models of Pulmonary Hypertension
Animal models are crucial for understanding the integrated physiological response to prostanoid receptor modulation and for assessing the therapeutic potential of new compounds.
Protocol 4: Monocrotaline (MCT)-Induced Pulmonary Hypertension in Rats
The MCT model is a widely used and well-characterized model of PH, primarily involving endothelial injury and subsequent vascular remodeling.[1][23][24]
Materials:
-
Male Sprague-Dawley rats (180-200 g)
-
Monocrotaline (MCT)
-
Sterile saline
-
Subcutaneous injection supplies
Procedure:
-
Prepare a solution of MCT in sterile saline.
-
Administer a single subcutaneous injection of MCT (60 mg/kg) to each rat.[24][25]
-
House the animals under standard conditions for 3-4 weeks to allow for the development of PH.
-
Administer the test compounds (prostanoid ligands) during the development or after the establishment of PH, depending on the study design (preventive vs. therapeutic).
-
At the end of the study period, perform hemodynamic measurements and collect tissues for analysis.
Protocol 5: Assessment of Right Ventricular Hypertrophy (Fulton Index)
The Fulton index is a gravimetric method to quantify the degree of right ventricular hypertrophy (RVH), a key indicator of the severity of PH.[26][27][28]
Procedure:
-
Following euthanasia, excise the heart and remove the atria.
-
Dissect the right ventricular free wall (RV) from the left ventricle and septum (LV+S).
-
Blot the tissues dry and weigh them separately.
-
Calculate the Fulton index as the ratio of the RV weight to the (LV+S) weight. An increased ratio indicates RVH.[27]
Protocol 6: Histological Assessment of Pulmonary Vascular Remodeling
Masson's trichrome staining is used to visualize collagen deposition and assess the structural changes in the pulmonary arteries.
Materials:
-
Formalin-fixed, paraffin-embedded lung tissue sections
-
Masson's trichrome stain kit
-
Microscope with imaging capabilities
Procedure:
-
Deparaffinize and rehydrate the lung tissue sections.
-
Perform Masson's trichrome staining according to the manufacturer's protocol. This will stain collagen blue, nuclei black, and cytoplasm/muscle red.
-
Examine the stained sections under a microscope.
-
Quantify vascular remodeling by measuring the medial wall thickness and the degree of muscularization of small pulmonary arteries. This can be expressed as the ratio of the medial wall thickness to the external diameter of the vessel.
Experimental Workflow for a Novel Prostanoid Ligand
Caption: A logical workflow for evaluating a novel prostanoid ligand.
Conclusion and Future Directions
The study of prostanoid receptor signaling in pulmonary hypertension is a dynamic field with significant therapeutic implications. While IP receptor agonists are established treatments, there is a growing interest in the roles of other prostanoid receptors, such as EP4, as potential therapeutic targets. Conversely, antagonists of the TP and EP1 receptors may offer novel strategies to counteract the vasoconstrictive and proliferative stimuli in PH.
The protocols outlined in this guide provide a robust framework for researchers to investigate the effects of novel compounds targeting these pathways. By combining detailed in vitro cellular assays with well-established in vivo models of pulmonary hypertension, scientists can gain a comprehensive understanding of a compound's mechanism of action and its potential as a future therapy for this devastating disease.
References
-
Protocol for BrdU Labeling of Proliferating Cells . (n.d.). Retrieved from Wright State University website: [Link]
-
Protocol for Transwell cell migration . (n.d.). iGEM. Retrieved from [Link]
-
Li, Y., et al. (2017). Isolation, culture and identification of pulmonary arterial smooth muscle cells from rat distal... . Experimental and Therapeutic Medicine. Available at: [Link]
-
Rat Pulmonary Great Artery Smooth Muscle Cell Isolation and Culture Kit . (n.d.). Elabscience. Retrieved from [Link]
-
In vitro wound-healing assay also known as the scratch assay . (n.d.). Moodle@Units. Retrieved from [Link]
-
Belkacemi, A., et al. (2022). Scratch Migration Assay and Skinfold Chamber: Wound Healing Analysis . Journal of Visualized Experiments. Available at: [Link]
-
Li, Y., et al. (2017). Isolation, culture and identification of pulmonary arterial smooth muscle cells from rat distal pulmonary arteries . Experimental and Therapeutic Medicine. Available at: [Link]
-
Transwell Migration and Invasion Assays . (n.d.). Creative Bioarray. Retrieved from [Link]
-
BrdU Staining Protocol . (n.d.). Creative Diagnostics. Retrieved from [Link]
-
Scratch Assay Protocol . (n.d.). Axion Biosystems. Retrieved from [Link]
-
BrdU Cell Proliferation Assay . (n.d.). Creative Bioarray. Retrieved from [Link]
-
Prostanoid receptors | Introduction . (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]
-
Schematic overview of the roles of prostanoid receptor signaling... . (n.d.). ResearchGate. Retrieved from [Link]
-
Prostanoid receptors signaling pathways... . (n.d.). ResearchGate. Retrieved from [Link]
-
Sugimoto, Y., & Narumiya, S. (2013). The prostanoid EP4 receptor and its signaling pathway . Journal of Biochemistry. Available at: [Link]
-
Gurtner, G. C., et al. (2011). mTORC2 coordinates pulmonary artery smooth muscle cell metabolism, proliferation and survival in pulmonary arterial hypertension . Circulation Research. Available at: [Link]
-
Bogaard, H. J., et al. (2010). Echocardiographic markers of pulmonary hemodynamics and right ventricular hypertrophy in rat models of pulmonary hypertension . American Journal of Physiology-Heart and Circulatory Physiology. Available at: [Link]
-
Vismara, R., et al. (2018). Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments . MethodsX. Available at: [Link]
-
The structure of the EP4 receptor and its activation of signaling... . (n.d.). ResearchGate. Retrieved from [Link]
-
Transwell Migration Assay Stack Lab Protocol . (n.d.). Retrieved from [Link]
-
Prostaglandin EP4 receptor . (n.d.). Wikipedia. Retrieved from [Link]
-
TP receptor signal transduction . (n.d.). ResearchGate. Retrieved from [Link]
-
Breyer, M. D., & Breyer, R. M. (2001). A Review of Prostanoid Receptors: Expression, Characterization, Regulation, and Mechanism of Action . Journal of the American Society of Nephrology. Available at: [Link]
-
Audoly, L. P., et al. (2000). The prostaglandin E2 EP1 receptor mediates pain perception and regulates blood pressure . The Journal of Clinical Investigation. Available at: [Link]
-
Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research . (2023). protocols.io. Available at: [Link]
-
Al-Hulu, H., et al. (2016). Monocrotaline-Induced Pulmonary Hypertension Involves Downregulation of Antiaging Protein Klotho and eNOS Activity . Journal of the American Heart Association. Available at: [Link]
-
Boucher, P., et al. (2021). Right Ventricle Remodeling Metabolic Signature in Experimental Pulmonary Hypertension Models of Chronic Hypoxia and Monocrotaline Exposure . Metabolites. Available at: [Link]
-
Thromboxane receptor . (n.d.). Wikipedia. Retrieved from [Link]
-
Varga, Z. V., et al. (2022). Monocrotaline-Induced Pulmonary Arterial Hypertension and Bosentan Treatment in Rats: Focus on Plasma and Erythrocyte Parameters . International Journal of Molecular Sciences. Available at: [Link]
-
Echocardiographic assessment and Fulton index of control rats and rats... . (n.d.). ResearchGate. Retrieved from [Link]
-
Isolation of Intrapulmonary Artery and Smooth Muscle Cells to Investigate Vascular Responses . (2022). Journal of Visualized Experiments. Available at: [Link]
-
Differential signaling pathway of EP4... . (n.d.). ResearchGate. Retrieved from [Link]
-
Prostaglandin EP1 receptor . (n.d.). Wikipedia. Retrieved from [Link]
-
Prostanoid Signaling in Cancers: Expression and Regulation Patterns of Enzymes and Receptors . (2022). Cancers. Available at: [Link]
-
Protocol for generation of rat pulmonary arterial hypertension (PAH)... . (n.d.). ResearchGate. Retrieved from [Link]
-
Guidelines for measuring cardiac physiology in mice . (n.d.). American Journal of Physiology-Heart and Circulatory Physiology. Available at: [Link]
-
Vascular Smooth Muscle Cell Isolation and Culture from Mouse Aorta . (2016). Bio-protocol. Available at: [Link]
-
Prostaglandin EP 1 receptor . (n.d.). Grokipedia. Retrieved from [Link]
-
Fulton's index for right ventricular hypertrophy on D14 as a marker of... . (n.d.). ResearchGate. Retrieved from [Link]
-
Monocrotaline-induced pulmonary arterial hypertension: the benefic effects of magnesium sulfate, Rosuvastatin and Sildenafil . (2024). Journal of Medicine and Life. Available at: [Link]
-
Upregulation of Prostaglandin Receptor EP1 Expression Involves Its Association with Cyclooxygenase-2 . (2014). PLoS ONE. Available at: [Link]
-
Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules . (n.d.). The Journal of Biological Chemistry. Available at: [Link]
Sources
- 1. ahajournals.org [ahajournals.org]
- 2. Isolation, culture and identification of pulmonary arterial smooth muscle cells from rat distal pulmonary arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]
- 4. Prostanoid receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prostaglandin EP4 receptor - Wikipedia [en.wikipedia.org]
- 9. Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. grokipedia.com [grokipedia.com]
- 12. Isolation, culture and identification of pulmonary arterial smooth muscle cells from rat distal pulmonary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mbl.edu [mbl.edu]
- 14. media.cellsignal.com [media.cellsignal.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Wound healing assay | Abcam [abcam.com]
- 17. med.virginia.edu [med.virginia.edu]
- 18. moodle2.units.it [moodle2.units.it]
- 19. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]
- 20. static.igem.org [static.igem.org]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. stackscientific.nd.edu [stackscientific.nd.edu]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. Monocrotaline-induced pulmonary arterial hypertension: the benefic effects of magnesium sulfate, Rosuvastatin and Sildenafil - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Echocardiographic markers of pulmonary hemodynamics and right ventricular hypertrophy in rat models of pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Right Ventricle Remodeling Metabolic Signature in Experimental Pulmonary Hypertension Models of Chronic Hypoxia and Monocrotaline Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Application Note: Optimization of Ono-DI-004 for In Vitro EP1 Receptor Activation
Topic: Ono-DI-004 Concentration Optimization for In Vitro Assays Content Type: Application Note & Protocol Guide
Abstract & Introduction
This compound is a highly selective synthetic agonist for the Prostaglandin E2 receptor subtype 1 (EP1).[1] Unlike the endogenous ligand PGE2, which promiscuously activates EP1, EP2, EP3, and EP4, this compound allows researchers to isolate EP1-mediated signaling pathways—specifically the Gq-coupled mobilization of intracellular calcium (
This guide provides a standardized framework for reconstituting, diluting, and applying this compound in cell-based assays. It addresses the common "dose-finding" challenges by correlating specific concentrations with distinct biological endpoints, from acute calcium transients to long-term phenotypic changes like migration and proliferation.
Mechanism of Action (MOA)
Understanding the signaling architecture is prerequisite to experimental design. This compound binds the G-protein-coupled receptor EP1.[2][3][4][5][6][7] Upon activation, EP1 couples primarily to the
Key Signaling Cascade:
-
Ligand Binding: this compound binds EP1.
-
Gq Activation: Activates Phospholipase C
(PLC ). -
Hydrolysis: PLC
hydrolyzes into and Diacylglycerol (DAG). -
Calcium Release:
triggers release from the ER. -
Downstream Effects: PKC activation and potential transactivation of EGFR/Akt pathways (cell-type dependent).
Visualization: EP1 Signaling Pathway
Figure 1: Signal transduction pathway initiated by this compound binding to the EP1 receptor.[1][7][8]
Preparation & Solubility Protocol
Scientific Integrity Check: this compound is hydrophobic. Direct addition to aqueous media without a solvent intermediate will result in precipitation and erratic data.
Reconstitution Table
| Parameter | Specification | Notes |
| Solvent | DMSO (Dimethyl sulfoxide) | Anhydrous, cell-culture grade (≥99.9%) |
| Solubility Limit | ~10 mM | Do not attempt higher concentrations. |
| Stock Concentration | 10 mM | Recommended for ease of dilution. |
| Storage | -80°C (Aliquot) | Avoid freeze-thaw cycles. Stable for 6-12 months. |
| Molecular Weight | 422.56 g/mol | 1 mg powder ≈ 2.36 mL of 1 mM stock. |
Step-by-Step Stock Preparation
-
Calculate: To make a 10 mM stock, add 236 µL of DMSO for every 1 mg of this compound.
-
Vortex: Vortex vigorously for 30 seconds until the solution is clear.
-
Aliquot: Dispense into light-protected microcentrifuge tubes (e.g., 20 µL aliquots) to prevent hydration and oxidation.
-
Store: Place immediately at -80°C.
Experimental Protocols & Concentration Guides
A. Acute Signaling Assays (Calcium Flux)
Objective: Measure immediate Gq-mediated calcium release. Timeframe: Seconds to Minutes (0–10 min).
-
Working Range: 10 nM – 1 µM
-
EC50 Reference: Typically ~50–100 nM (cell line dependent).
-
Protocol:
-
Seed cells (e.g., CHO-EP1, Neurons) in 96-well black-wall plates.
-
Load with calcium indicator dye (e.g., Fluo-4 AM) for 30–60 min.
-
Prepare 2X compound solution in HBSS buffer (e.g., prepare 2 µM to achieve 1 µM final).
-
Inject this compound and record fluorescence immediately.
-
Control: Use Ionomycin (positive) and Vehicle (0.1% DMSO negative).
-
B. Functional Assays (Proliferation, Migration, Cytokine Release)
Objective: Observe phenotypic changes driven by downstream gene expression (e.g., IL-8 production, EGFR transactivation). Timeframe: 24 – 48 Hours.
-
Working Range: 1 µM – 10 µM
-
Critical Threshold: Effects are often negligible below 100 nM in these assays due to serum protein binding or metabolism.
-
Protocol:
-
Serum Starvation: Starve cells (0.5% FBS) for 12–24h prior to treatment to synchronize cell cycle and reduce background prostaglandins.
-
Treatment: Add this compound directly to culture media.
-
Solvent Control: Ensure final DMSO concentration is < 0.1% (v/v) to avoid cytotoxicity.
-
Example: For a 10 µM treatment using 10 mM stock, add 1 µL stock to 1 mL media (0.1% DMSO).
-
-
Concentration Optimization Matrix
| Assay Type | Cell Type Example | Recommended Conc. | Key Reference |
| Calcium Imaging | CHO-EP1 / DRG Neurons | 100 nM – 1 µM | J. Neurosci (2007) [1] |
| Cytokine (IL-8) | HPMVEC (Endothelial) | 1 µM | Am J Physiol (2008) [2] |
| Migration/Invasion | HepG2 / Cholangiocarcinoma | 4 µM – 10 µM | Acta Pharm Sin (2012) [3] |
| Electrophysiology | Spinal Neurons | 10 nM – 100 nM | ResearchGate (2011) [4] |
Dilution Workflow Visualization
To ensure accuracy and prevent "crashing out" of the compound, use a serial dilution method in the solvent first, or rapid dispersion in media.
Figure 2: Recommended two-step dilution to minimize DMSO shock to cells.
Troubleshooting & "Field-Proven" Insights
-
The "Serum Effect":
-
Issue: High concentrations (e.g., 10 µM) are often required in proliferation assays compared to calcium assays.
-
Cause: Albumin in FBS binds lipophilic prostanoids, reducing free drug concentration.
-
Solution: Perform assays in reduced serum (0.5% - 1%) if possible, or validate dose-response in full serum to adjust EC50.
-
-
Receptor Verification:
-
Issue: No response at 10 µM.
-
Check: Many immortalized cell lines lose EP1 expression over passages. Always perform a Western Blot or PCR for PTGER1 (EP1 gene) before starting a campaign.
-
-
Desensitization:
-
Insight: GPCRs desensitize rapidly. For calcium assays, do not pre-incubate this compound. Inject it during the read. For long-term assays, a single dose at T=0 is usually sufficient, but for >48h assays, refresh the media + compound.
-
References
-
Matsuoka, Y., et al. (2005).[7] Prostaglandin E receptor EP1 controls impulsive behavior under stress. Proceedings of the National Academy of Sciences, 102(44), 16066-16071. Link
-
Konya, V., et al. (2008). Prostaglandin E2 enhances interleukin-8 production via EP4 receptor in human pulmonary microvascular endothelial cells. American Journal of Physiology-Lung Cellular and Molecular Physiology, 295(6), L1030-L1037. Link
-
Jin, J., et al. (2012).[4] Prostanoid EP1 receptor as the target of (-)-epigallocatechin-3-gallate in suppressing hepatocellular carcinoma cells in vitro. Acta Pharmacologica Sinica, 33, 701–709.[4] Link
-
Ebersberger, A., et al. (2011). EP1, EP2, and EP4 receptor agonists (this compound, butaprost, ONO-AE1 329) induce spinal hyperexcitability. Neuroscience.[5] Link
Sources
- 1. The Action of Prostaglandins on Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Prostanoid EP1 receptor as the target of (-)-epigallocatechin-3-gallate in suppressing hepatocellular carcinoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | TargetMol [targetmol.com]
- 7. ovid.com [ovid.com]
- 8. jneurosci.org [jneurosci.org]
Troubleshooting & Optimization
Technical Support Center: Ono-DI-004 Solubility in DMSO
Welcome to the technical support guide for Ono-DI-004. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility issues encountered with this compound in Dimethyl Sulfoxide (DMSO). Here, we will address common challenges and provide expert-driven solutions to ensure the successful integration of this compound into your experimental workflows.
I. Understanding this compound and its Solubility Profile
This compound is a potent and selective EP1 prostanoid receptor agonist.[1][2] Its utility in research is significant, particularly in studies related to immunology and neurology.[3] However, like many small molecules, achieving and maintaining its solubility in common laboratory solvents such as DMSO can present challenges that may impact experimental outcomes.
Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C24H38O6 | [1][4] |
| Molecular Weight | 422.56 g/mol | [1] |
| Hydrogen Bond Acceptors | 6 | [5] |
| Hydrogen Bond Donors | 3 | [5] |
| Rotatable Bonds | 11 | [5] |
| Topological Polar Surface Area | 111.9 Ų | [5] |
| Reported Solubility in DMSO | 10 mM | [1] |
While the reported solubility of this compound in DMSO is 10 mM, achieving this concentration can be influenced by several factors including the purity of the DMSO, the presence of water, temperature, and the physical form of the compound.[1][6]
II. Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the solubility of this compound in DMSO.
Q1: I'm having trouble dissolving this compound in DMSO at the recommended concentration. What could be the issue?
A1: Several factors can contribute to this issue. The most common culprits are the quality of the DMSO, the presence of moisture, and the dissolution technique. DMSO is highly hygroscopic and readily absorbs water from the atmosphere.[7][8] Even small amounts of water can significantly decrease the solubility of hydrophobic compounds.[6][8] Additionally, the crystalline form of the compound may be less soluble than an amorphous form.[6]
Q2: My this compound solution in DMSO was clear initially, but now I see precipitation. Why is this happening?
A2: This is a common phenomenon known as precipitation upon storage. It can be caused by several factors:
-
Moisture Absorption: As mentioned, DMSO can absorb water over time, leading to decreased solubility.[6][8]
-
Temperature Fluctuations: Freeze-thaw cycles can promote crystallization and precipitation.[6] Storing the solution at a constant, appropriate temperature is crucial.
-
Supersaturation: It's possible to create a supersaturated solution, especially if heat was used for dissolution. Over time, the excess compound will precipitate out to reach a thermodynamically stable state.[6]
Q3: Can I heat the solution to help dissolve this compound?
A3: Gentle warming can be an effective method to aid dissolution. However, it should be done with caution. DMSO can decompose at its boiling point (189 °C), and this decomposition can be catalyzed by acids and bases at lower temperatures.[7] It is recommended to warm the solution gently (e.g., 37-40°C) and for a short period. Always monitor for any signs of compound degradation.
Q4: Is sonication a good method to dissolve this compound in DMSO?
A4: Yes, sonication is an excellent and often preferred method for dissolving compounds in DMSO.[9][10] The high-frequency sound waves create cavitation, which generates localized high pressure and temperature gradients, effectively breaking down solid particles and enhancing solvation.[9][11] This method is generally gentler than heating and can often be more effective.[10]
Q5: How should I store my this compound stock solution in DMSO?
A5: For optimal stability and to prevent precipitation, store your stock solution in a tightly sealed vial at -20°C or -80°C.[1] Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.[6] Using vials with inert gas (like argon or nitrogen) can also help to displace moisture-laden air.
III. Troubleshooting Workflow for this compound Solubility Issues
If you are encountering solubility problems, follow this systematic workflow to identify and resolve the issue.
Caption: Troubleshooting workflow for this compound solubility.
IV. Step-by-Step Protocol for Optimal Solubilization of this compound in DMSO
This protocol is designed to maximize the chances of successfully dissolving this compound to its target concentration.
Materials:
-
This compound solid compound
-
Anhydrous, high-purity DMSO (≥99.9%)
-
Sterile, amber glass vial with a PTFE-lined cap
-
Vortex mixer
-
Bath sonicator
-
Water bath (optional)
Protocol:
-
Preparation:
-
Allow the this compound vial to equilibrate to room temperature before opening to minimize moisture condensation.
-
Ensure your DMSO is from a fresh, unopened bottle or has been properly stored to prevent water absorption.
-
-
Initial Dissolution:
-
Weigh the desired amount of this compound and add it to the vial.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Tightly cap the vial.
-
-
Mechanical Agitation:
-
Vortex the solution vigorously for 1-2 minutes.
-
Visually inspect for any undissolved particles.
-
-
Sonication (Recommended):
-
If particles remain, place the vial in a bath sonicator.
-
Sonicate in short bursts of 1-2 minutes, allowing the solution to cool between bursts to prevent excessive heating.
-
Continue until the solution is clear.
-
-
Gentle Heating (Optional Alternative):
-
If a sonicator is unavailable, you can use a water bath set to 37-40°C.
-
Place the vial in the water bath for 5-10 minutes, periodically vortexing.
-
Caution: Do not overheat, as this can lead to degradation of both the DMSO and this compound.[7]
-
-
Final Inspection and Storage:
-
Once the solution is clear, allow it to cool to room temperature.
-
For long-term storage, aliquot the stock solution into single-use volumes in tightly sealed vials.
-
Store at -20°C or -80°C to maintain stability and prevent precipitation.[1]
-
V. Best Practices for Handling and Storage
-
Always use anhydrous DMSO: This is the most critical factor for ensuring the solubility of hydrophobic compounds.
-
Minimize exposure to air: Open vials of DMSO and this compound for the shortest time possible.
-
Aliquot stock solutions: This prevents contamination and the detrimental effects of repeated freeze-thaw cycles.
-
Use appropriate containers: Glass vials with PTFE-lined caps provide a better seal against moisture than plastic tubes.
By adhering to these guidelines and employing the recommended troubleshooting steps, researchers can overcome the solubility challenges associated with this compound in DMSO and ensure the reliability and reproducibility of their experimental results.
References
-
Reddit. How to tackle compound solubility issue. Available from: [Link]
-
Wikipedia. Dimethyl sulfoxide. Available from: [Link]
-
ResearchGate. Dimethyl Sulfoxide (DMSO) Solubility Data. Available from: [Link]
-
Shanghai Yearn Chemical Science-Tech Co., Ltd. How do you use dmso. Available from: [Link]
-
Ziath. Samples in DMSO: What an end user needs to know. Available from: [Link]
-
ResearchGate. Any suggestions for treating DMSO soluble compound in cell culture? Available from: [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. This compound. Available from: [Link]
-
Science.gov. solvents dimethyl sulfoxide: Topics by Science.gov. Available from: [Link]
-
National Center for Biotechnology Information. This compound. PubChem Compound Database. Available from: [Link]
-
Ziath. The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Available from: [Link]
-
ResearchGate. Degradation of DMSO by ozone-based advanced oxidation processes. Available from: [Link]
-
ResearchGate. DMSO wont dilute my pure compound. How to solve this? Available from: [Link]
-
Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. Available from: [Link]
-
National Center for Biotechnology Information. Effects of Dimethyl Sulfoxide on Surface Water near Phospholipid Bilayers. Available from: [Link]
-
ONO PHARMACEUTICAL CO., LTD. In-house Drug Discovery. Available from: [Link]
-
YouTube. Lab tip: use a bath sonicator to help dissolve solids. Available from: [Link]
-
Reddit. Removing DMSO. Available from: [Link]
-
National Center for Biotechnology Information. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. Available from: [Link]
-
National Center for Biotechnology Information. First‐in‐human study of ONO‐4578, an antagonist of prostaglandin E2 receptor 4, alone and with nivolumab in solid tumors. Available from: [Link]
-
MDPI. Investigate the Effects of Sonication on the Nucleation of Acetaminophen and Design the Sonoseeding Approach for Crystal Size Modification. Available from: [Link]
-
ResearchGate. Thermodynamics of Mixing Water with Dimethyl Sulfoxide, as Seen from Computer Simulations. Available from: [Link]
-
Gaylord Chemical. DMSO Physical Properties. Available from: [Link]
-
Hielscher Ultrasonics. Ultrasonic Dissolving of Solids in Liquids. Available from: [Link]
-
ACS Publications. Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. Available from: [Link]
-
ResearchGate. High Throughput Sonication: Evaluation for Compound Solubilization. Available from: [Link]
-
Wikipedia. Nitric oxide. Available from: [Link]
-
Hielscher Ultrasonics. Ultrasonic Botanical Extraction. Available from: [Link]
-
ONO PHARMACEUTICAL CO., LTD. Drug Discovery Leveraging Diverse Modalities. Available from: [Link]
-
UNAIDS. UNAIDS. Available from: [Link]
Sources
- 1. ONO-DI 004 | EP1 agonist | Probechem Biochemicals [probechem.com]
- 2. biocat.com [biocat.com]
- 3. ono-pharma.com [ono-pharma.com]
- 4. This compound | C24H38O6 | CID 5311227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. ziath.com [ziath.com]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 8. ziath.com [ziath.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
Technical Support Center: Optimizing Ono-DI-004 Concentration for Efficacy
Executive Summary & Compound Profile
Ono-DI-004 is a highly potent and selective synthetic agonist for the Prostaglandin E2 receptor subtype 1 (EP1) . Unlike natural prostaglandins (e.g., PGE2) which promiscuously bind EP1–EP4, this compound allows researchers to isolate EP1-mediated signaling pathways—specifically the G
Optimizing its concentration is critical because EP1 receptors often exhibit lower surface density than EP2/EP4 in many cell lines, and the compound's lipophilicity requires careful vehicle management to prevent precipitation or bioavailability issues.
| Property | Specification |
| Target | EP1 Receptor (Prostanoid EP1) |
| Mechanism | Agonist (Gq-coupled signaling) |
| Binding Affinity ( | ~150 nM (EP1) |
| Selectivity | > 3.3 |
| Typical Efficacy Range | 100 nM – 10 |
| Solubility | Soluble in DMSO (>10 mM); Poor in water |
Preparation & Handling: The Foundation of Efficacy
Q: How do I prepare a stable stock solution of this compound?
A: Stability begins with the solvent choice. This compound is hydrophobic.
-
Solvent: Dissolve the powder in 100% anhydrous DMSO . Do not use water or PBS for the initial stock, as this will lead to immediate precipitation and inaccurate dosing.
-
Concentration: Prepare a high-concentration stock (e.g., 10 mM or 50 mM ) to minimize the final volume of DMSO added to your cells.
-
Storage: Aliquot immediately into light-protective vials. Store at -80°C (stable for ~1 year) or -20°C (stable for ~6 months). Avoid repeated freeze-thaw cycles, which degrade the agonist.
Q: What is the maximum DMSO tolerance for my assay?
A: For most mammalian cell lines, the final DMSO concentration in the culture medium should remain below 0.1% (v/v) .
-
Example: If treating cells with 10
M this compound using a 10 mM stock, you are adding a 1:1000 dilution, resulting in 0.1% DMSO. -
Control: Always run a "Vehicle Control" (0.1% DMSO alone) to ensure observed effects are due to EP1 activation, not solvent toxicity.
In Vitro Optimization: Determining the Effective Dose ( )
Q: My literature search shows a wide range of doses (10 nM to 10 M). Where should I start?
A: The
Recommended Dose-Response Strategy:
Perform a logarithmic dose-response curve to identify the
| Concentration | Purpose | Note |
| 10 nM | Sub-threshold | Likely ineffective; establishes baseline. |
| 100 nM | Near | Onset of receptor occupancy. |
| 1 | Functional Range | Common effective dose for Ca2+ flux. |
| 10 | Saturation | Maximal efficacy (plateau). |
| > 50 | Toxicity Risk | High risk of off-target effects or precipitation. |
Q: Why am I seeing variability in efficacy between experiments?
A: This is often due to Serum Protein Binding . This compound is lipophilic and can bind to albumin in Fetal Bovine Serum (FBS).
-
Troubleshooting Step: If efficacy is low, try reducing FBS concentration (e.g., from 10% to 1% or 0.5%) during the drug incubation period. This increases the "free fraction" of the drug available to bind the EP1 receptor.
Mechanistic Validation & Signaling Pathway
To confirm that this compound is working via the EP1 receptor in your system, you must validate the downstream signaling pathway. EP1 couples to G
Diagram 1: this compound Signaling Mechanism
Caption: this compound activates EP1/Gq signaling, triggering PLC-mediated IP3 generation and Calcium flux.
Experimental Protocols
Protocol A: Functional Calcium Flux Assay (Rapid Validation)
Use this to verify stock activity and receptor presence.
-
Cell Seeding: Seed cells (e.g., CHO-EP1 or neuronal cultures) in 96-well black-wall plates. Incubate overnight.
-
Dye Loading: Wash cells with HBSS/HEPES buffer. Load with a calcium-sensitive dye (e.g., Fluo-4 AM) for 30–60 mins at 37°C.
-
Baseline: Measure fluorescence (
) for 30 seconds to establish a stable baseline. -
Injection: Inject this compound (2x concentration) to reach final concentrations of 0.1, 1.0, and 10
M . -
Readout: Monitor fluorescence peak (
) immediately (within 60 seconds). -
Validation: Pre-treat a separate well with the EP1 antagonist ONO-8711 or ONO-8713 (1-10
M) 15 mins prior. The signal should be abolished.
Protocol B: Long-term Efficacy (e.g., Cell Invasion/Survival)
Use this for phenotypic readouts.
-
Starvation: Serum-starve cells (0.5% FBS) for 6–12 hours to synchronize cell cycle and reduce albumin binding.
-
Treatment: Add this compound at 1
M and 10 M .-
Note: Refresh medium containing the agonist every 24 hours if the assay lasts >48 hours, as peptide/small molecule stability in media can vary.
-
-
Endpoint: Measure invasion (Transwell) or viability (MTT/ATP) at 24–48 hours.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Precipitation in media | Stock concentration too high or rapid addition. | Dilute stock 1:10 in PBS slowly before adding to bulk media. Ensure final DMSO < 0.1%. |
| No response (Ca2+ flux) | Low Receptor Expression. | Perform Western Blot for EP1. If low, use 10 |
| High background/toxicity | DMSO toxicity. | Check vehicle control. If vehicle kills >10% cells, reduce DMSO to 0.05% or use a water-soluble analog if available. |
| Bell-shaped curve | Receptor Desensitization. | High doses (>10 |
Diagram 2: Optimization Workflow
Caption: Step-by-step workflow for determining the optimal this compound concentration.
References
-
Ono Pharmaceutical Co., Ltd. (Original Manufacturer).[1] Prostanoid Receptor Agonists and Antagonists.
-
IUPHAR/BPS Guide to Pharmacology. this compound Ligand Page. Link
-
Matsuoka, Y., et al. (2005). "Prostaglandin EP1 receptor contributes to excitotoxicity and focal ischemic brain damage." Toxicological Sciences. Link
-
Han, C., et al. (2006). "Cyclooxygenase-2-derived Prostaglandin E2 Promotes Human Cholangiocarcinoma Cell Growth and Invasion through EP1 Receptor." The Journal of Biological Chemistry. Link
-
TargetMol. this compound Chemical Properties and Handling. Link
Sources
Technical Support Center: Ono-DI-004 Experimental Variability
This guide functions as a specialized Technical Support Center for Ono-DI-004 , a selective EP1 receptor agonist .
Status: Operational | Topic: EP1 Receptor Agonist Consistency | Target: Research Use Only (RUO)
Core Compound Profile & Handling
The Source of Variability: Most experimental inconsistency with this compound stems from its physicochemical properties as a lipid mediator analog. Users often treat it like a standard small molecule salt, ignoring its lipophilicity and adsorption tendencies.
Compound Snapshot
| Property | Specification | Critical Note |
| Target | EP1 Receptor (Prostaglandin E2 receptor 1) | NOT EP2 or EP4.[1][2][3][4] It couples to Gq, not Gs. |
| Mechanism | Intracellular | Do not use cAMP assays for validation. |
| Solubility | DMSO (>10 mg/mL), Ethanol | Insoluble in water/PBS. Precipitates immediately if added directly to aqueous media without predilution. |
| Adsorption | High (Lipophilic) | Sticks to standard polystyrene. Use glass or low-binding polypropylene. |
| Stability | -20°C (Desiccated) | Hygroscopic. Avoid freeze-thaw cycles. |
Protocol: Reconstitution & Storage (The "Zero-Variance" Method)
Failure to follow this specific sequence is the #1 cause of "dead" aliquots.
-
Vial Arrival: Centrifuge the vial at 500 x g for 1 minute before opening to settle any electrostatic powder.
-
Solvent Choice: Dissolve only in anhydrous DMSO or 100% Ethanol. Never attempt to dissolve directly in media.
-
Stock Concentration: Prepare a high-concentration stock (e.g., 10 mM or 100 mM) to minimize the volume of solvent added to cells later.
-
Aliquoting:
-
Use amber glass vials or high-quality polypropylene PCR tubes.
-
Flush with inert gas (Argon/Nitrogen) if possible to prevent oxidation.
-
Store at -20°C or -80°C.
-
-
Working Solution:
-
Dilute the stock into culture media immediately prior to use .
-
Critical Step: Vortex the media vigorously while adding the drug to prevent "hotspots" of precipitation.
-
Mechanism of Action & Pathway Verification
Why Experiments Fail: Users often assay for the wrong endpoint. Unlike EP2/EP4 agonists which elevate cAMP, this compound activates the EP1-Gq-PLC-IP3 axis.
The Signaling Pathway (Gq-Coupled)
This compound binds to EP1, activating
Figure 1: The this compound signaling cascade. Note that the primary readout is Calcium flux, not cAMP.
Troubleshooting & FAQs
Direct Solutions to Common User Reports
Issue A: "My EC50 values are shifting between experiments."
Diagnosis: Serum Albumin Binding. Prostanoid analogs bind avidly to BSA (Bovine Serum Albumin) and FBS in culture media.
-
The Fix:
-
Perform dose-response curves in serum-free media or low-serum (0.1% BSA) buffer if the cells tolerate it.
-
If serum is required, keep the serum lot and percentage (e.g., 10%) strictly constant.
-
Correction Factor: Expect the effective concentration in 10% FBS to be 10-100x lower than in serum-free buffer.
-
Issue B: "I see no response in my cAMP assay."
Diagnosis: Wrong Endpoint. this compound is an EP1 agonist.[5] EP1 is Gq-coupled. It does not significantly stimulate Adenylyl Cyclase.
-
The Fix: Switch to a Calcium Flux Assay (e.g., Fluo-4 AM or Fura-2) or measure Phospho-PKC via Western Blot.
Issue C: "The response disappears after 10 minutes."
Diagnosis: Rapid Desensitization or Transient Signal. Calcium transients are rapid (seconds to minutes).
-
The Fix:
-
For Calcium assays: Measure in kinetic mode (real-time) immediately upon addition. Do not use endpoint assays at 1 hour.
-
For downstream effects (gene expression): EP1 signaling can be transient. Look for immediate early genes (c-Fos) at 30-60 mins.
-
Issue D: "The compound precipitated in my buffer."
Diagnosis: Solvent Shock. Adding 100% DMSO stock directly to cold PBS causes the lipid-like compound to crash out of solution.
-
The Fix:
-
Warm the media/buffer to 37°C before adding the drug.
-
Perform an intermediate dilution step: Dilute stock 1:10 in media, mix, then add that mixture to the final well.
-
Validated Experimental Protocols
Protocol A: Functional Validation via Calcium Flux (Fluo-4)
Use this protocol to confirm the bioactivity of your this compound batch.
Materials:
-
Cells expressing EP1 (e.g., HEK293-EP1 or native tissues like DRG neurons).
-
Fluo-4 AM (Calcium indicator).
-
Assay Buffer: HBSS + 20 mM HEPES, pH 7.4 (Serum-Free).
Step-by-Step:
-
Seeding: Plate cells in black-walled, clear-bottom 96-well plates (poly-D-lysine coated recommended).
-
Dye Loading: Incubate cells with 2 µM Fluo-4 AM + 0.02% Pluronic F-127 in Assay Buffer for 45 mins at 37°C.
-
Wash: Gently wash cells 2x with Assay Buffer to remove extracellular dye. Leave 100 µL buffer in wells.
-
Baseline: Incubate at RT for 20 mins to allow de-esterification.
-
Preparation of this compound:
-
Prepare a 5x concentration plate in Assay Buffer (warm).
-
Note: If using DMSO stock, ensure final DMSO < 0.5%.
-
-
Measurement: Place plate in a kinetic fluorescence reader (Ex 494 / Em 516).
-
Record baseline for 30 seconds.
-
Inject this compound.
-
Record response for 120 seconds.
-
-
Analysis: Calculate
(Peak fluorescence minus baseline divided by baseline).
Protocol B: Troubleshooting Workflow (Decision Tree)
Figure 2: Diagnostic logic for resolving experimental failure with this compound.
References
-
Narumiya, S., Sugimoto, Y., & Ushikubi, F. (1999). Prostanoid receptors: structures, properties, and functions.[6] Physiological Reviews, 79(4), 1193–1226. Link
-
Bär, K. J., et al. (2004). Changes in the Effect of Spinal Prostaglandin E2 during Inflammation: Prostaglandin E (EP1–EP4) Receptors in Spinal Nociceptive Processing. Journal of Neuroscience, 24(3), 642-651. (Cites this compound as a selective EP1 agonist).[5] Link
-
Jones, R. L., et al. (2009). Prostanoid receptor antagonists: development strategies and therapeutic applications. British Journal of Pharmacology, 158(1), 104–145. Link
-
Kiriyama, M., et al. (1997). Ligand binding specificities of the eight types and subtypes of the mouse prostanoid receptors expressed in Chinese hamster ovary cells. British Journal of Pharmacology, 122(2), 217-224. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. ono-pharma.com [ono-pharma.com]
- 3. First‐in‐human study of ONO‐4578, an antagonist of prostaglandin E2 receptor 4, alone and with nivolumab in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin E2 receptor (EP4) selective agonist (ONO-4819.CD) accelerates bone repair of femoral cortex after drill-hole injury associated with local upregulation of bone turnover in mature rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biocat.com [biocat.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Ono-DI-004 Assay Optimization
Product Focus: Ono-DI-004 (Selective EP1 Prostanoid Receptor Agonist)
Welcome to the Technical Support Center. This guide addresses the specific challenges associated with This compound , a highly selective agonist for the Prostaglandin E2 receptor subtype 1 (EP1).[1] Unlike EP2 and EP4 agonists which modulate cAMP via Gs-coupling, this compound activates the Gq-coupled pathway, leading to intracellular calcium mobilization.
This guide is structured to troubleshoot functional assays (Calcium Flux/FLIPR), ligand binding, and downstream phosphorylation events.
Part 1: The Mechanism of Action (Grounding)[2]
To troubleshoot effectively, one must understand the signal transduction pathway triggered by this compound. Errors often stem from using readouts optimized for Gs or Gi pathways (cAMP) rather than Gq pathways.
Key Mechanistic Insight: this compound binds to the EP1 receptor, activating the Gαq protein. This stimulates Phospholipase C (PLC), hydrolyzing PIP2 into IP3 and DAG. IP3 triggers calcium release from the endoplasmic reticulum. Therefore, cAMP assays are NOT the primary readout for this compound.
Visualizing the Signaling Cascade
Caption: The Gq-coupled signaling cascade activated by this compound. Primary assay readout should target the Ca2+ release step.
Part 2: Troubleshooting Guides & FAQs
Category A: Functional Assays (Calcium Flux / FLIPR)
Q1: I am seeing a right-shift in my EC50 (low potency) compared to literature values. Is the compound degrading?
Diagnosis: This is likely a Lipophilicity & Adsorption Issue , not necessarily degradation. Technical Explanation: this compound is a prostaglandin analog with significant lipophilicity. In standard polystyrene plates or reservoirs, the compound can adsorb to the plastic walls, reducing the effective free concentration available to the cells. Corrective Protocol:
-
Glassware: Prepare all serial dilutions in glass vials or low-binding polypropylene tubes.
-
BSA Carrier: Ensure your assay buffer (HBSS/HEPES) contains 0.1% fatty-acid-free BSA . Albumin acts as a carrier protein to keep the lipid-like agonist in solution and prevent plastic adsorption.
-
Solvent: Dissolve stock in 100% DMSO. Ensure the final DMSO concentration in the well is <0.5% to avoid non-specific calcium transients, but high enough to maintain solubility during the addition step.
Q2: I detect no signal in my HEK293-EP1 cells, even at 10 µM this compound.
Diagnosis: G-Protein Coupling Mismatch or Receptor Desensitization . Technical Explanation: HEK293 cells have low endogenous Gq levels compared to other G proteins. Furthermore, EP1 receptors can desensitize rapidly upon ligand exposure. Corrective Protocol:
-
Positive Control: Use 1 µM PGE2 (endogenous ligand) as a comparator. If PGE2 fails, the cell line expression is the issue.
-
Gqi5 Chimeric Co-transfection: If the native Gq signal is weak, co-transfect with a promiscuous G-protein (Gαqi5 or Gα16) to force coupling to the calcium pathway, amplifying the signal.
-
Timing: Calcium flux is transient. Ensure your FLIPR/reader settings capture data immediately upon injection (0–120 seconds). A "endpoint" measurement at 5 minutes will miss the peak entirely.
Q3: The signal-to-background ratio is poor (< 2.0).
Diagnosis: Dye Loading Artifacts . Technical Explanation: Incomplete hydrolysis of the AM-ester calcium dye (e.g., Fluo-4 AM) leads to high extracellular background fluorescence. Corrective Protocol:
-
Wash Steps: If using a wash-assay, ensure 3x washes with HBSS.
-
Probenecid: Add 2.5 mM Probenecid to the loading buffer. This inhibits the anion transporter that pumps the dye out of the cells, retaining the signal intracellularly and improving the Z-factor.
Category B: Specificity & Cross-Reactivity [2]
Q4: How do I confirm the signal is EP1-specific and not cross-talk with EP3?
Diagnosis: Selectivity Verification . Technical Explanation: While this compound is selective (Ki = 150 nM for EP1 vs >3.3 µM for others), high concentrations (>10 µM) can activate other prostanoid receptors. EP3 is Gi-coupled but can modulate calcium via βγ-subunits in some cell types. Experimental Validation (Self-Validating System): Run the following "Antagonist Challenge" experiment:
-
Condition A: this compound (1 µM).
-
Condition B: this compound (1 µM) + ONO-8711 (Selective EP1 Antagonist, 1–10 µM).
-
Condition C: this compound (1 µM) + ONO-AE3-208 (Selective EP4 Antagonist).
Result Logic: If Signal A is abolished by Condition B but not Condition C, the response is EP1-mediated. If ONO-8711 fails to block it, you are likely observing off-target effects.
Part 3: Data Interpretation & Reference Values
Use the table below to benchmark your assay results. Significant deviations suggest experimental artifacts.
| Parameter | Expected Value | Critical Factor | Troubleshooting Action |
| Binding Affinity (Ki) | ~150 nM | Membrane Prep Quality | Use fresh membranes; avoid freeze-thaw of receptor prep. |
| Functional EC50 (Ca2+) | 100 nM – 1 µM | BSA / Plasticware | Switch to low-bind plastics; add 0.1% BSA. |
| Selectivity Window | > 20-fold vs EP2/3/4 | Concentration | Do not exceed 10 µM in screening assays. |
| Solubility | ~10 mM (DMSO) | Temperature | Warm DMSO stock to 37°C if precipitation is visible. |
Part 4: Validated Workflow Diagram
If you are establishing a new this compound assay, follow this decision logic to ensure data integrity.
Caption: Decision tree for validating this compound functional activity.
References
-
Ono Pharmaceutical Co., Ltd. (2025).[3][4] Pipeline and R&D: Prostanoid Receptor Agonists/Antagonists.
-
Matsuoka, Y., et al. (2005).[5] "Prostaglandin E receptor EP1 controls impulsive behavior under stress." Proceedings of the National Academy of Sciences (PNAS), 102(44), 16066-16071.
-
Kitaoka, S., et al. (2007).[2] "Prostaglandin E2 Acts on EP1 Receptor and Amplifies Both Dopamine D1 and D2 Receptor Signaling in the Striatum." The Journal of Neuroscience, 27(47), 12900-12907.
-
BOC Sciences. (n.d.). This compound Product Information and Chemical Properties.
-
Watanabe, K., et al. (2010).[2][6] "Identification of EP4 as a Potential Target for the Treatment of Castration-Resistant Prostate Cancer."[6] Cancer Research, 70(4), 1606–1615.[6] (Contextual reference for Ono antagonist selectivity profiles).
Sources
Technical Support Center: Ono-DI-004 Application & Safety Guide
Product Class: Selective EP4 Receptor Agonist Primary Application: Immunology (Th1/Th17 suppression), Mucosal Healing, Osteoblast Differentiation Chemical Nature: Small Molecule (Hydrophobic)
Mechanism of Action & Cellular Behavior
To troubleshoot "toxicity," you must first distinguish between cytotoxicity (chemical damage causing necrosis/apoptosis) and cytostasis (functional inhibition of proliferation).
Ono-DI-004 selectively binds to the EP4 receptor (Prostaglandin E2 receptor 4). Unlike general COX inhibitors, this compound activates a specific G-protein coupled cascade. In many cell lines (e.g., lymphocytes, certain epithelial cells), the resulting surge in cAMP is anti-proliferative . Users often mistake this expected physiological cell cycle arrest for compound toxicity.
Signal Transduction Pathway
The following diagram illustrates the signaling cascade activated by this compound. Note that the downstream effect (Apoptosis vs. Survival) is highly cell-type dependent.
Figure 1: this compound activates the Gs-cAMP-PKA axis.[1][][3][4][5][6] High cAMP levels can induce differentiation (bone) or suppress proliferation (immune cells), often mimicking toxicity in viability assays.
Troubleshooting Guide: Toxicity & Efficacy
Use this decision matrix to diagnose experimental failures.
Scenario A: "My cells are dying rapidly (<24 hours) after treatment."
Diagnosis: Likely Off-Target Chemical Toxicity or Vehicle Issue . True EP4-mediated effects typically require gene transcription (24-48h). Rapid death suggests membrane disruption or osmotic shock.
| Checkpoint | Actionable Step |
| Solvent Concentration | Ensure final DMSO concentration is <0.1% . This compound is hydrophobic; high DMSO volumes needed for solubility can be cytotoxic themselves. |
| Precipitation | Inspect wells under 40x microscopy. Micro-crystals (shards) can physically lyse cells. If crystals are visible, you exceeded the solubility limit in aqueous media. |
| Serum Binding | Prostaglandin analogs bind albumin. If using serum-free media , the effective concentration of this compound is significantly higher than in 10% FBS, leading to overdose. |
Scenario B: "Low viability signal in MTT/CCK-8, but cells look intact."
Diagnosis: Metabolic Interference or Cytostasis . EP4 agonists can alter mitochondrial respiration (affecting MTT reduction) without killing the cell.
| Checkpoint | Actionable Step |
| Confirm Death | Do not rely solely on metabolic assays (MTT/WST). Perform a Trypan Blue exclusion or Live/Dead stain (Calcein AM/EthD-1) to confirm membrane integrity. |
| Proliferation vs. Death | If cells are alive but not growing, this is G1/S phase arrest induced by cAMP. This confirms the drug is working, not that it is toxic. |
Scenario C: "No effect observed (Lack of Potency)."
Diagnosis: Receptor Degradation or Compound Instability .
| Checkpoint | Actionable Step |
| Receptor Status | EP4 receptors internalize and desensitize rapidly upon agonist binding.[4] Continuous exposure may lead to tolerance. Pulse-treatment may be required. |
| Storage | This compound is sensitive to hydrolysis. Stock solutions in DMSO must be stored at -20°C and protected from light. Aqueous dilutions must be made immediately before use. |
Standardized Protocols
Protocol 1: Solubility & Stock Preparation
Failure to solubilize correctly is the #1 cause of "toxicity" (precipitation).
-
Vehicle: Dissolve this compound powder in high-grade sterile DMSO (Dimethyl Sulfoxide).
-
Concentration: Prepare a master stock at 10 mM .
-
Note: Do not attempt to dissolve directly in water or PBS; it will not dissolve.
-
-
Aliquoting: Aliquot into light-protective amber tubes (single-use volumes) to avoid freeze-thaw cycles.
-
Dilution:
-
Step 1: Dilute 10 mM stock 1:100 in PBS to create a 100
M working solution. -
Step 2: Add working solution to cell culture media to achieve final targets (e.g., 10 nM - 1
M). -
Critical: Ensure the final DMSO concentration in the well is consistent across all doses (normalize to the highest vehicle load).
-
Protocol 2: Validated Toxicity Assay (Dose-Ranging)
Perform this assay before starting functional experiments.
Workflow Diagram:
Figure 2: Dual-readout workflow to distinguish metabolic arrest (MTT) from necrotic toxicity (LDH).
Steps:
-
Seeding: Seed cells in 96-well plates. Allow 24h for attachment.
-
Dosing: Apply this compound in log-scale steps: 1 nM, 10 nM, 100 nM, 1
M, 10 M, 50 M.-
Control A: Media only.
-
Control B: DMSO Vehicle (matched to the 50
M volume).
-
-
Incubation: Incubate for 48 hours.
-
Analysis:
-
CCK-8/MTT: Measures mitochondrial activity. A drop here indicates either death or growth arrest.
-
LDH Assay (Supernatant): Measures lactate dehydrogenase leakage. A rise here indicates true cytotoxicity (membrane rupture).
-
-
Interpretation:
-
Low MTT + Low LDH = Cytostasis (Functional Agonism).
-
Low MTT + High LDH = Cytotoxicity (Toxic).
-
Frequently Asked Questions (FAQ)
Q: What is the typical IC50/EC50 for this compound?
A: Functional EC50 for EP4 activation is typically in the low nanomolar range (1-50 nM) depending on receptor density [1]. Toxicity (non-specific) usually appears above 10-20
Q: Can I use this compound in in vivo colitis models? A: Yes. This compound is widely cited in dextran sulfate sodium (DSS)-induced colitis models. It promotes mucosal healing by suppressing immune cell activation and enhancing epithelial barrier function [2]. Typical dosing involves oral or intraperitoneal administration; ensure proper formulation (e.g., methylcellulose) to maintain solubility in the gut.
Q: Why do my osteoblasts grow better with this compound? A: This is expected. In mesenchymal lineages (osteoblasts, chondrocytes), EP4 activation via the cAMP/PKA pathway is anabolic—it promotes differentiation and survival, acting synergistically with BMP signaling [3].
References
-
Kabashima, K., et al. (2002). "The prostaglandin receptor EP4 suppresses colitis, mucosal damage and CD4 cell activation in the gut." Journal of Clinical Investigation.
-
Konya, V., et al. (2013).[6] "E-type prostanoid receptor 4 (EP4) in disease and therapy." Pharmacology & Therapeutics.[1]
-
Nakagawa, K., et al. (2007). "Prostaglandin E2 EP4 agonist (ONO-4819) accelerates BMP-induced osteoblastic differentiation."[7][8] Bone. (Note: ONO-4819 is a closely related analog often discussed alongside this compound in bone biology contexts; mechanisms are conserved).
-
Gaylord Chemical. (2020).[9] "Dimethyl Sulfoxide (DMSO) Solubility Data." Bulletin 102B.
Sources
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. Impact of dextran sulfate sodium load on the severity of inflammation in experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. E-type prostanoid receptor 4 (EP4) in disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Prostaglandin EP4 Selective Agonist AKDS001 Enhances New Bone Formation by Minimodeling in a Rat Heterotopic Xenograft Model of Human Bone [frontiersin.org]
- 8. Prostaglandin E2 EP4 agonist (ONO-4819) accelerates BMP-induced osteoblastic differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ptacts.uspto.gov [ptacts.uspto.gov]
Technical Support Center: ONO-DI-004 Troubleshooting Guide
This guide is designed as a specialized technical support resource for researchers encountering variability with ONO-DI-004 , a highly specific pharmacological probe. It addresses the most common sources of experimental failure: mechanism confusion, formulation instability, and receptor desensitization.
Product: this compound (Prostanoid EP1 Receptor Agonist) Primary Application: Pain signaling research, smooth muscle contraction, calcium signaling. Support Tier: Level 3 (Senior Application Scientist)
⚠️ Critical Alert: Mechanism Verification
Is your data showing the "opposite" of what you expected? Before proceeding, verify you are using the correct probe for your hypothesis.
-
This compound is an EP1 AGONIST. It activates the receptor.[1][2][3][4]
-
It is NOT an antagonist. (Researchers often confuse it with ONO-8711 or ONO-8713, which are EP1 antagonists, or ONO-AE3-208, an EP4 antagonist).
-
Impact: If you treat animals expecting to block pain or inflammation, this compound will likely exacerbate it, leading to confusing "inconsistent" data compared to antagonist literature.
Part 1: Troubleshooting Inconsistent In Vivo Results
Issue 1: "I see no effect, or the effect disappears after the first few doses."
Diagnosis: Rapid Receptor Desensitization (Tachyphylaxis). Root Cause: EP1 is a G-protein coupled receptor (GPCR).[3] Potent agonists like this compound can cause rapid phosphorylation and internalization of the receptor (β-arrestin recruitment) if dosed continuously or too frequently.
Troubleshooting Protocol:
-
Switch Dosing Regimen: Move from continuous infusion (osmotic pumps) to pulsatile bolus dosing . Give the receptor time to recycle to the membrane.
-
Check Interval: If dosing multiple times per day, increase the inter-dose interval to >6 hours.
-
Validate with Positive Control: Use 17-phenyl-PGE2 (a standard EP1/EP3 agonist) in a parallel group to confirm the biological system is responsive.
Issue 2: "The drug precipitates in the syringe or animal."
Diagnosis: Poor Aqueous Solubility / Vehicle Failure. Root Cause: this compound is a lipid-like prostanoid analog. It is hydrophobic. Direct dissolution in saline or PBS will cause immediate micro-precipitation, leading to erratic bioavailability.
Formulation Guide (Standardized):
| Component | Concentration | Role |
|---|---|---|
| Stock Solution | 10 mM in 100% DMSO | Solubilization (Store at -20°C) |
| Step 1 Dilution | Add stock to Tween 80 (1-5% final vol) | Surfactant/Emulsifier |
| Step 2 Dilution | Slowly add Saline (warm) | Aqueous Carrier |
| Alternative | 0.5% Methylcellulose (MC) | Suspension vehicle for IP/PO |
Protocol Note: Always vortex the DMSO/Tween mixture before adding the saline. If the solution turns cloudy (milky), sonicate for 10-20 seconds. If visible crystals remain, do not inject; the dose will be effectively zero.
Issue 3: "High variability between animals in the same group."
Diagnosis: Route-Dependent Clearance. Root Cause: Prostanoid analogs have short half-lives due to rapid metabolism (beta-oxidation/omega-oxidation). Intraperitoneal (IP) injection can suffer from "first-pass" variation depending on absorption speed.
Optimization Steps:
-
Preferred Route: Subcutaneous (SC) injection often provides more stable release kinetics for prostanoids than IP.
-
Intrathecal (i.t.): For pain research, systemic dosing may not reach spinal targets effectively due to the Blood-Brain Barrier (BBB). Direct intrathecal administration is the gold standard for EP1-mediated spinal hyperexcitability [1].
Part 2: Mechanism of Action & Signaling Pathway
Understanding the pathway is crucial for interpreting "downstream" inconsistency. This compound activates EP1, which couples primarily to Gq proteins , leading to intracellular Calcium mobilization.
Visualizing the Signal Transduction:
Figure 1: this compound activates the EP1-Gq-PLC-IP3 pathway, resulting in intracellular Calcium release and PKC activation.
Part 3: Frequently Asked Questions (FAQ)
Q1: Can I use this compound to study immune suppression? A: Likely not. Immune suppression is typically mediated by EP2 or EP4 receptors (via Gs-cAMP). EP1 is more associated with calcium signaling, pain processing, and vasoconstriction [2]. Using this compound in an immune model (like colitis or T-cell differentiation) may yield "inconsistent" or null results because it targets the wrong receptor subtype for that phenotype.
Q2: What is the correct vehicle for intrathecal (i.t.) injection in mice? A: Avoid 100% DMSO for i.t. injections as it is neurotoxic. A recommended vehicle is 10% DMSO + 10% Cremophor EL + 80% Saline . Ensure the pH is near 7.4. Inject slowly (5 µL volume) to prevent spinal damage.
Q3: How do I store the stock solution? A: Dissolve the powder in 100% DMSO to make a high-concentration stock (e.g., 10 mM). Aliquot into small vials (avoid freeze-thaw cycles) and store at -20°C . Under these conditions, it is stable for at least 6 months. Do not store diluted aqueous solutions; prepare them fresh daily [3].
Q4: Is this compound selective against EP3? A: Yes. Norel et al. (2004) demonstrated that this compound is highly selective for EP1 and exhibits little to no activity at EP3 receptors, unlike the non-selective agonist 17-phenyl-PGE2 [2]. This makes it a superior tool for dissecting EP1-specific contributions.
References
-
Reinold, H. et al. (2005). Spinal PGE2 receptors of the EP1 subtype and the EP2/EP4 subtypes mediate distinct components of inflammatory pain. Journal of Clinical Investigation.
-
Norel, X. et al. (2004).[1][5] Vasoconstriction induced by activation of EP1 and EP3 receptors in human lung: effects of ONO-AE-248, this compound, ONO-8711 or ONO-8713.[1][5] Prostaglandins & Other Lipid Mediators.[1][5]
-
ProbeChem Biochemicals. (n.d.). This compound Product Datasheet & Solubility Guide.
-
IUPHAR/BPS Guide to Pharmacology. (2024). Prostanoid EP1 Receptor Ligands.[1][2][4][5][6]
Sources
- 1. Vasoconstriction induced by activation of EP1 and EP3 receptors in human lung: effects of ONO-AE-248, this compound, ONO-8711 or ONO-8713 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biocat.com [biocat.com]
- 3. Prostaglandin E receptor EP1 forms a complex with dopamine D1 receptor and directs D1-induced cAMP production to adenylyl cyclase 7 through mobilizing G(βγ) subunits in human embryonic kidney 293T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. academic.oup.com [academic.oup.com]
Technical Support Center: ONO-DI-004 Protocol Refinement
The following technical guide focuses on the ONO-DI-004 protocol, specifically refining its application as a selective EP1 Prostanoid Receptor Agonist .
While "DI" appears in the compound name, it is a catalog designator, not an abbreviation for "Differentiation Induction," though the compound is frequently used to study calcium-dependent maturation in neuronal and vascular lineages. This guide addresses the notorious reproducibility challenges associated with Gq-coupled GPCR stimulation and lipophilic prostanoid handling .
Subject: Optimization of Selective EP1 Receptor Activation (Calcium Mobilization & Excitability)
Compound Class: Synthetic Prostanoid / EP1 Agonist (Gq-coupled)
Primary Readouts: Intracellular Calcium Flux (
Core Directive & Mechanism of Action
This compound is a highly selective agonist for the Prostaglandin E2 receptor subtype 1 (EP1) .[1][2] Unlike EP2 and EP4 receptors (which couple to
The Reproducibility Bottleneck: Researchers often fail to replicate this compound data because they treat it like a cAMP-driver (EP2/4). The EP1 response is characterized by:
-
Rapid Desensitization: The
transient is fast and prone to receptor internalization. -
Lipophilicity: The compound adheres to plastics if not properly solubilized in DMSO/BSA.
-
Context Dependence: Efficacy relies heavily on the basal tone of the cell (resting membrane potential) and expression of PLC
.
Interactive Signaling Pathway (Gq-Coupled)
The following diagram illustrates the precise pathway this compound activates. Note the divergence from cAMP pathways.
Caption: this compound binds EP1, driving Gq-mediated PIP2 hydrolysis. The critical readout is the IP3-dependent Calcium release, distinct from cAMP pathways.
Refined Experimental Protocol
Objective: robust measurement of EP1 activation via Calcium Flux (Fluo-4 AM) in adherent cells (e.g., HEK293-EP1 or Primary DRG Neurons).
Reagent Preparation (Critical Step)
-
Stock Solution: Dissolve 5 mg this compound in 100% anhydrous DMSO to reach 10 mM .
-
Note: Do not store in aqueous buffers. Aliquot and freeze at -20°C. Avoid freeze-thaw cycles >3 times.
-
-
Working Buffer: HBSS + 20 mM HEPES + 0.1% BSA (Fatty-acid free).
-
Why BSA? Prostanoids are sticky. BSA prevents loss of compound to the plastic walls of the reservoir.
-
Step-by-Step Workflow
| Step | Action | Technical Rationale |
| 1. Cell Loading | Incubate cells with Fluo-4 AM (2-4 µM) + Pluronic F-127 (0.02%) for 30-45 min at 37°C. | Pluronic aids dye solubilization. Do not over-incubate, or dye will sequester in organelles. |
| 2. Wash | Wash 2x with Assay Buffer (HBSS/HEPES). Add Probenecid (2.5 mM) . | Crucial: Probenecid inhibits anion transporters that pump the dye out of the cell. Without this, signal-to-noise is poor. |
| 3. Baseline | Measure baseline fluorescence (Ex 488nm / Em 525nm) for 30 seconds. | Establish resting |
| 4. Induction | Inject This compound (Target: 1 µM - 10 µM) . | |
| 5. Capture | Record kinetics for 90-120 seconds immediately. | The Gq response is transient (peak at ~15-20s). Slow reading speeds will miss the event. |
| 6. Specificity Control | Pre-treat a separate well with ONO-8713 (EP1 Antagonist) for 15 min. | If this compound signal persists in the presence of ONO-8713, the response is off-target. |
Troubleshooting & FAQs
Direct solutions to common failure modes.
Q1: I see no calcium flux upon addition of this compound, even at 10 µM. Why?
Diagnosis: This is likely an issue with receptor expression or buffer composition .
-
Root Cause 1: EP1 expression is often low in non-native lines. In primary neurons (DRG/Trigeminal), EP1 is expressed but can be silent if the neurons are not "primed."
-
Root Cause 2: Extracellular Calcium. While Gq releases intracellular stores, store-operated calcium entry (SOCE) sustains the signal. Ensure your buffer contains
(1.2 - 2 mM). -
Solution: Verify EP1 presence via Western Blot. If using primary cells, try co-stimulation with a sub-threshold dose of Bradykinin to sensitize the system.
Q2: My results are highly variable (large SD) between replicates.
Diagnosis: Lipophilic adherence or temperature fluctuations .
-
Root Cause: this compound is hydrophobic. If you dilute it into plastic tubes without BSA and let it sit for 20 minutes, the effective concentration drops significantly.
-
Solution: Always prepare the final dilution immediately before use, and ensure 0.1% BSA is present in the vehicle.
-
Temperature: EP1 kinetics are temperature-sensitive. Ensure the plate reader/microscope stage is heated to exactly 37°C. Room temperature assays reduce Gq efficacy.
Q3: Can I use this compound to differentiate stem cells?
Diagnosis: Yes, but specificity is key.
-
Context: Prostaglandins regulate Wnt signaling. EP1 (Gq) activates PKC, which can stabilize
-catenin or regulate cytoskeletal changes. -
Protocol Adjustment: For differentiation (long-term), this compound must be replenished every 24 hours due to half-life degradation in culture media (
). -
Warning: Do not confuse with ONO-AE1-259 (EP2 agonist). If your differentiation protocol requires cAMP (e.g., neural crest induction), this compound will be ineffective or inhibitory.
Q4: How do I prove the response is EP1-specific and not EP3?
Diagnosis: EP1 and EP3 have overlapping affinities at high concentrations.
-
Data Analysis: Consult the affinity table below.
-
Experiment: Use the antagonist ONO-8713 . It is highly selective for EP1.[4] If ONO-8713 blocks your effect, it is EP1-mediated.[2][5] If not, and the effect is blocked by DG-041 , it is EP3-mediated.[5]
Comparative Data: ONO Agonist Specificity
Use this table to verify you are using the correct probe for your signaling pathway.
| Compound | Target Receptor | Signaling Pathway | Primary Application | |
| This compound | EP1 | Gq ( | ~150 | Excitability, Contraction, Pain |
| ONO-AE1-259 | EP2 | Gs (cAMP | 3.0 | Relaxation, Anti-inflammation |
| ONO-AE-248 | EP3 | Gi (cAMP | 7.5 | Fever generation, Inhibition |
| ONO-AE1-329 | EP4 | Gs (cAMP | ~10 | Migration, Bone remodeling |
Data aggregated from IUPHAR/BPS Guide to Pharmacology and ONO Pharmaceutical validation studies.
References
1. Identification and Specificity of this compound Title: Effects of Prostanoid EP Agonists on Mouse Intraocular Pressure. Source: Investigative Ophthalmology & Visual Science (IOVS). Context: Defines Ki values and confirms this compound as the selective EP1 agonist (Ki = 150 nM) with low affinity for EP2/EP3/EP4. URL:[Link]
2. Functional Application in Neuronal Excitability Title: Prostaglandin EP1 Receptor Contributes to Excitotoxicity and Focal Ischemic Brain Damage. Source: Toxicological Sciences. Context: Demonstrates the use of this compound to exacerbate NMDA-induced lesions, validating its functional capacity to increase neuronal excitability via EP1. URL:[Link]
3. Calcium Signaling Mechanism Title: Prostaglandin E2 inhibits calcium current in two sub-populations of acutely isolated mouse trigeminal sensory neurons. Source: The Journal of Physiology. Context: Uses this compound as a negative control to distinguish between Gs/Gi and Gq pathways in sensory neurons, highlighting its specific signaling profile. URL:[Link]
4. Chemical Properties and Ligand Data Title: this compound Ligand Page.[4][6][7][8][9] Source: IUPHAR/BPS Guide to Pharmacology.[8] Context: Provides chemical structure, molecular weight, and binding affinity data for reproducibility. URL:[Link]
Sources
- 1. Prostaglandin E(2) inhibits calcium current in two sub-populations of acutely isolated mouse trigeminal sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroinflammatory mediators in acquired epilepsy: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pulsus.com [pulsus.com]
- 5. Understanding the role of prostaglandin E2 in regulating human platelet activity in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential roles of prostaglandin E-type receptors in activation of hypoxia-inducible factor 1 by prostaglandin E1 in vascular-derived cells under non-hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 9. Prostaglandin E2-EP4 signaling suppresses adipocyte differentiation in mouse embryonic fibroblasts via an autocrine mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Ono-DI-004 versus Endogenous PGE2: A Comparative Technical Guide for Receptor Isolation
Executive Summary: The Signal-to-Noise Challenge
In prostaglandin research, PGE2 (Prostaglandin E2) acts as a promiscuous master regulator, simultaneously activating four distinct receptor subtypes (EP1, EP2, EP3, and EP4) with opposing signaling cascades.[1] This creates a "noisy" baseline where contractile (Gq/Gi) and relaxant (Gs) signals compete.[1]
Ono-DI-004 serves as a precision tool to resolve this conflict. As a highly selective EP1 receptor agonist , it isolates the Gq-coupled calcium signaling pathway, effectively mimicking the excitatory component of PGE2 without the confounding variables of cAMP modulation via EP2 or EP4. This guide analyzes the operational differences between these two agents to assist researchers in designing self-validating experimental protocols.
Part 1: Molecular & Pharmacological Profile[1][2]
The fundamental difference lies in selectivity . While PGE2 is the evolutionary standard, its lack of specificity makes it a poor tool for dissecting receptor-specific mechanisms.[1] this compound is a synthetic analog engineered to fit the EP1 orthosteric pocket while sterically clashing with EP2/3/4.[1]
Table 1: Comparative Technical Specifications
| Feature | Endogenous PGE2 | This compound |
| Receptor Profile | Pan-Agonist: EP1, EP2, EP3, EP4 | Selective Agonist: EP1 |
| Primary Signaling | Mixed: Gq ( | Pure: Gq ( |
| Physiological Net Effect | Complex summation (e.g., Contraction + Relaxation) | Isolated Excitation (e.g., Contraction/Pain) |
| In Vivo Stability | Low: Rapidly metabolized by 15-PGDH (Minutes) | Moderate/High: Chemically modified for resistance |
| Solubility | Ethanol, DMSO, PBS (pH > 7.[1]0) | DMSO (up to 10 mM), Ethanol |
| Typical | 1 – 10 nM (Context dependent) | 10 – 100 nM (Functional assays) |
Part 2: Signaling Architecture & Causality[1]
To understand why this compound is preferred for mechanistic studies, one must visualize the downstream consequences of receptor activation.[1]
The "Crosstalk" vs. "Isolation" Model
When PGE2 is applied to tissue (e.g., bladder smooth muscle or dorsal root ganglia), it initiates a "tug-of-war."[1] EP1 and EP3 drive contraction/excitation, while EP2 and EP4 drive relaxation/inhibition.[2] this compound bypasses this competition, driving a unidirectional excitatory signal.[1]
Figure 1: PGE2 activates competing pathways (Gq, Gs, Gi), creating a mixed phenotype.[1] this compound selectively engages the Gq-EP1 axis, isolating the calcium-dependent excitatory response.[1]
Part 3: Experimental Performance & Validation
In Vitro: Calcium Flux Assays
In HEK293 cells expressing EP1, both agents induce calcium transients. However, in native tissues (e.g., urothelium or sensory neurons), the difference becomes critical.
-
PGE2: May show a blunted maximal response due to simultaneous EP2/EP4 activation, which can sequester calcium or desensitize the system via PKA phosphorylation.
-
This compound: Typically yields a cleaner, dose-dependent calcium spike that correlates directly with EP1 density.[1]
In Vivo: Bladder Function (Cystometry)
A classic application is the study of Detrusor Overactivity (DO).[1]
-
The PGE2 Problem: Instilling PGE2 into the bladder causes urgency, but the effect is self-limiting because PGE2 also relaxes the urethra and bladder neck via EP2.
-
The this compound Solution: Instillation of this compound (10 - 100 µM) induces marked bladder overactivity (decreased inter-contraction interval) without the compensatory relaxation seen with PGE2.[1] This makes it the superior agent for modeling "Pure" C-fiber hypersensitivity.[1]
Part 4: Protocols for Robust Data
Protocol A: The "Agonist-Antagonist Lock" (In Vitro)
Objective: Prove that the observed calcium flux is exclusively EP1-mediated.[1]
-
Preparation:
-
Execution (FLIPR/Calcium Imaging):
-
Validation Criteria:
Protocol B: In Vivo Dosing (Rodent)[1][5]
-
Vehicle: Saline containing 0.1% - 1% Ethanol or DMSO.[1] (PGE2 requires ethanol; this compound is similar).[1]
-
Concentration:
Workflow Visualization
Figure 2: The "Agonist-Antagonist Lock" workflow ensures that observed effects are strictly EP1-mediated, ruling out non-specific toxicity or off-target binding.[1]
References
-
Narumiya, S., Sugimoto, Y., & Ushikubi, F. (1999). Prostanoid receptors: structures, properties, and functions. Physiological Reviews, 79(4), 1193–1226.[1] [1]
- Foundational text defining the EP1-EP4 receptor subtypes and their signaling p
-
Ono Pharmaceutical Co., Ltd. (2020).[1][5] Research & Development: Prostaglandin Biology. Corporate R&D Review.
- Source for the development history of Ono-series prostanoid agonists.
-
Schröder, A., et al. (2004).[1] The role of prostaglandin E2 in urinary bladder function. Urology, 64(5), 1061-1066.[1]
- Demonstrates the specific use of EP1 agonists in bladder physiology.
-
PubChem Compound Summary. (2024). This compound (CID 5311227).[1] National Library of Medicine.[1] [1]
- Verification of chemical structure, molecular weight, and physical properties.
-
IUPHAR/BPS Guide to PHARMACOLOGY. (2024). Prostanoid Receptors.[1][4][2][5][6][7][8] [1]
- Authoritative database for receptor affinity (Ki) and agonist selectivity profiles.
Sources
- 1. This compound | C24H38O6 | CID 5311227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Frontiers | Prostaglandin E2 and F2alpha Modulate Urinary Bladder Urothelium, Lamina Propria and Detrusor Contractility via the FP Receptor [frontiersin.org]
- 3. ONO-DI 004 | EP1 agonist | Probechem Biochemicals [probechem.com]
- 4. researchgate.net [researchgate.net]
- 5. First‐in‐human study of ONO‐4578, an antagonist of prostaglandin E2 receptor 4, alone and with nivolumab in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biocat.com [biocat.com]
- 7. ono-pharma.com [ono-pharma.com]
- 8. The EP1/EP3 receptor agonist 17-pt-PGE2 acts as an EP4 receptor agonist on endothelial barrier function and in a model of LPS-induced pulmonary inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Ono-DI-004 Proper Disposal Procedures
[1]
Core Directive & Executive Summary
Ono-DI-004 (CAS: 250605-97-1) is a potent, selective EP1 prostanoid receptor agonist .[1] Due to its specific biological activity and pharmacological potency, it cannot be treated as general chemical waste.
The Critical Rule: this compound must never be disposed of via sanitary sewer systems (sink disposal) or general municipal trash.[1] The only validated disposal method is high-temperature incineration through a licensed hazardous waste contractor.[1]
This guide provides the authoritative workflow for the segregation, packaging, and destruction of this compound, ensuring compliance with standard laboratory safety protocols for bioactive organic compounds.
Physicochemical Profile & Waste Classification
To properly segregate waste, you must understand the material's properties. This compound is a lipophilic organic compound.[1]
| Property | Data | Disposal Implication |
| Chemical Name | This compound | Label as "Bioactive Organic Solid/Solution" |
| CAS Number | 250605-97-1 | Required for Waste Manifest |
| Molecular Formula | C₂₄H₃₈O₆ | Combustible; suitable for incineration |
| Solubility | Soluble in DMSO, Ethanol; Poor in Water | Do not use water for initial spill cleanup or rinsing.[1] Use Ethanol/DMSO. |
| Hazard Class | Irritant / Potent Bioactive | Handle as High Potency API (HPAPI) |
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Compound & Contaminated Debris)
Applicability: Expired powder, weighing boats, contaminated gloves, and absorbent pads.[1]
-
Segregation: Isolate this compound waste from oxidizers and acids.[1]
-
Primary Containment: Place solid waste into a clear polyethylene bag (minimum 4 mil thickness) or a dedicated wide-mouth HDPE jar.[1]
-
Double Bagging: If using bags, seal the primary bag with tape (gooseneck seal) and place it inside a second bag.
-
Labeling: Affix a hazardous waste label.
-
Constituents: "this compound (EP1 Agonist) - Solid Debris"[1]
-
Hazard Checkbox: Toxic, Irritant.
-
-
Storage: Store in a satellite accumulation area (SAA) until pickup.
Protocol B: Liquid Waste (Stock Solutions & Mother Liquors)
Applicability: DMSO or Ethanol stock solutions, reaction mixtures.[1]
-
Solvent Compatibility: Ensure the waste solvent (e.g., DMSO) is compatible with the waste container (HDPE or Amber Glass).
-
Collection: Pour liquid waste into a narrow-mouth solvent waste container .
-
Crucial: Do not fill >90% capacity to allow for thermal expansion.
-
-
Segregation: Keep separate from halogenated waste if the solvent is non-halogenated (e.g., Ethanol). If dissolved in DCM/Chloroform, segregate into "Halogenated Waste".
-
Labeling:
-
Constituents: "this compound (<1%) in [Solvent Name]"
-
Hazard Checkbox: Flammable (if ethanol), Toxic.
-
Protocol C: Empty Container Management (The "Triple Rinse" Rule)
Applicability: Vials that contained this compound.[1]
To classify a container as "RCRA Empty" (and thus non-hazardous trash), you must remove the acute hazard.
-
Rinse 1: Add Ethanol or DMSO (approx. 10% of container volume) to the vial. Cap and vortex/shake vigorously for 30 seconds.
-
Action: Pour rinsate into the Liquid Waste container (Protocol B).[1]
-
-
Rinse 2: Repeat with fresh solvent. Decant into Liquid Waste.
-
Rinse 3: Repeat with fresh solvent. Decant into Liquid Waste.
-
Final Step: Deface the label on the vial. Allow the solvent to evaporate in a fume hood.
-
Disposal: The dry, defaced, triple-rinsed vial can now be discarded in the Glass/Sharps bin (or according to local "P-listed" waste rules if your institution is strictly regulated—consult your EHS officer). When in doubt, dispose of the vial as solid hazardous waste (Protocol A).
Scientific Rationale: Why Incineration?
We do not use chemical deactivation (e.g., bleach) for this compound because:
-
Complex Structure: The molecule contains a cyclohexane carboxylic acid moiety and a hydroxy-oxocyclopentyl group.[1] Oxidative degradation (bleach) may not fully destroy the pharmacophore, potentially leaving bioactive degradation products.
-
Environmental Persistence: Prostanoid analogs can be stable in aqueous environments.
-
Certainty: High-temperature incineration (>1000°C) guarantees the mineralization of the compound into CO₂ and H₂O, eliminating all biological risk.[1]
Operational Workflow Diagram
The following logic gate ensures the correct routing of this compound waste streams.
Caption: Decision tree for the segregation and disposal of this compound, ensuring all bioactive residues are routed to incineration.
Emergency Procedures (Spill Response)
In the event of a spill outside a containment device (fume hood):
-
Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, safety goggles, and a lab coat. If the spill is powder and airborne, use N95 or P100 respiratory protection.
-
Containment:
-
Liquid Spill: Cover with an absorbent pad or vermiculite.
-
Powder Spill: Cover with a damp paper towel (dampened with Ethanol) to prevent dust generation.[1] Do not dry sweep.
-
-
Cleanup: Wipe the area from the perimeter inward.
-
Disposal: Place all cleanup materials into a hazardous waste bag (Protocol A).
-
Decontamination: Wash the surface with a soap/water solution after the initial solvent wipe.
References
-
PubChem. (n.d.).[1] this compound Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link][1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.).[1] Resource Conservation and Recovery Act (RCRA) Overview - Container Rinsing. Retrieved from [Link][1]
Personal protective equipment for handling Ono-DI-004
EP1 Prostanoid Receptor Agonist | CAS: 250605-97-1 [1]
Executive Safety Summary
Ono-DI-004 is a potent, selective agonist for the Prostaglandin E2 receptor 1 (EP1) .[1] Unlike generic laboratory reagents, this compound is a bioactive lipid analog capable of inducing significant physiological responses at low concentrations, including smooth muscle contraction (vasoconstriction, bronchoconstriction) and modulation of pain pathways.[1]
Critical Hazard Vector: The primary risk is not acute chemical corrosion, but bioactive uptake .[1] this compound is typically solubilized in DMSO (Dimethyl Sulfoxide) .[1] DMSO is a potent skin penetrant that acts as a "molecular syringe," carrying the dissolved agonist directly into the bloodstream upon dermal contact.[1]
-
Handling Classification: Potent Compound (OEB 3 equivalent) .[1]
-
Primary Routes of Entry: Dermal absorption (via DMSO vehicle), Inhalation (dry powder).[1]
-
Operational Status: Handle only within a certified chemical fume hood or biological safety cabinet (Class II).
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling this compound, particularly during the solubilization phase where risk is highest.
| Protection Zone | Required Equipment | Technical Rationale & Specification |
| Respiratory | Engineering Control Primary: Chemical Fume Hood (Face velocity: 100 fpm)PPE Secondary: N95 or P100 Respirator (if outside hood) | Dust Control: As a solid powder, electrostatic forces can aerosolize particles during weighing.[1] Inhalation allows direct systemic access via pulmonary capillaries.Solvent Vapor: DMSO vapors, while low volatility, transport suspended drug particles.[1] |
| Dermal (Hand) | Double-Gloving Protocol: 1. Inner: Nitrile (4 mil)2.[1] Outer: Polychloroprene or Nitrile (5-8 mil)Immediate change upon splash.[1] | DMSO Permeability: Standard thin nitrile degrades rapidly with DMSO.[1] The "breakthrough time" for DMSO in standard nitrile is <10 minutes.[1] Double gloving creates a sacrificial layer to allow safe doffing before skin contact occurs.[1] |
| Ocular | Chemical Splash Goggles (ANSI Z87.1 compliant) | Mucosal Absorption: The eye is a rapid absorption route.[1] Safety glasses with side shields are insufficient for liquid handling of DMSO-solvated potent compounds.[1] |
| Body | Lab Coat (Buttoned, cuffed) + Tyvek Sleeves (Optional but recommended) | Wrist Exposure: The gap between the glove and lab coat cuff is the most common exposure point.[1] Tyvek sleeves bridge this gap.[1] |
Operational Workflow: From Solid to Solution
This protocol is designed to isolate the user from the compound during its transition from a static solid to a mobile liquid state.[1]
Phase A: Weighing & Solubilization[1]
-
Static Elimination: Place an ionizing bar or anti-static gun near the balance.[1] Prostaglandin analogs are often "fluffy" powders prone to static fly-off.[1]
-
Taring: Tare the vial with the cap on to avoid open-air equilibration.
-
Transfer: Use a disposable antistatic spatula.[1] Do not reuse spatulas to prevent cross-contamination.[1]
-
Solvation (The Critical Step):
Phase B: Experimental Application
-
Dilution: Dilute the stock solution into aqueous buffers (e.g., PBS) immediately prior to use.
-
Stability: Aqueous solutions of prostaglandins are susceptible to hydrolysis.[1] Use within the same day of dilution.
Phase C: Waste Disposal
-
Solid Waste: All contaminated tips, tubes, and weigh boats must be disposed of in a sealed biohazard/chemical waste bag designated for incineration.[1]
-
Liquid Waste: Collect in a dedicated "Bioactive Solvent" stream.[1] Do not pour down the sink.
-
Decontamination: Wipe surfaces with 10% bleach followed by 70% Ethanol.[1] Bleach oxidizes the lipid structure, rendering it inactive; ethanol removes the residue.[1]
Visualization: Safety & Handling Logic
The following diagram illustrates the workflow and the specific barrier protections required at each state change of the compound.
Figure 1: Operational workflow for this compound emphasizing the transition from inhalation risk (Solid) to dermal absorption risk (DMSO Solution) and the required containment zones.
Emergency Response Protocols
Scenario A: Skin Exposure (DMSO Solution)
-
Do not scrub. Scrubbing increases blood flow and absorption.[1]
-
Blot excess liquid gently with a dry absorbent pad.[1]
-
Wash with copious amounts of water and mild soap for 15 minutes.[1]
-
Alert: Inform the safety officer. Monitor for systemic signs (drop in blood pressure, flushing, respiratory tightness) due to EP1 agonism.[1]
Scenario B: Spillage in Fume Hood
-
Evacuate the immediate area of the hood.[1]
-
Cover the spill with absorbent pads soaked in 10% bleach (to oxidize the compound).[1]
-
Wait 15 minutes for oxidation.
-
Clean up as hazardous chemical waste.[1]
References
-
PubChem. (n.d.).[1] this compound | C24H38O6 | CID 5311227.[1] National Library of Medicine.[1] Retrieved February 2, 2026, from [Link][1]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
